2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Description
The exact mass of the compound this compound is 220.157563266 g/mol and the complexity rating of the compound is 214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-4-(1-methylpiperidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-7-5-10(6-8-15)11-3-4-12(14)13(9-11)16-2/h3-4,9-10H,5-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMGYZKPMODVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC(=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725767 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124330-14-8 | |
| Record name | 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Executive Summary
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8) is a specialized pharmaceutical intermediate critical to the synthesis of next-generation tyrosine kinase inhibitors (TKIs).[1][2] Structurally, it functions as a dual-pharmacophore scaffold, combining an electron-rich aniline moiety for hinge-region binding with a solubilizing N-methylpiperidine tail that often extends into the solvent-exposed regions of kinase domains.
This molecule is most notably associated with the development of ASP3026 , a novel ALK (Anaplastic Lymphoma Kinase) inhibitor, and has emerging utility in the design of MERTK and EGFR inhibitors. Its unique substitution pattern—specifically the ortho-methoxy group—provides essential conformational locking via intramolecular hydrogen bonding, a feature pivotal for high-affinity drug-target interactions.
Chemical Identity & Structural Analysis
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 1124330-14-8 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| SMILES | COC1=C(N)C=CC(=C1)C2CCN(C)CC2 |
| InChI Key | YAMGYZKPMODVIX-UHFFFAOYSA-N |
Structural Features & Electronic Properties
The molecule comprises two distinct domains linked by a carbon-carbon bond:
-
The Aniline Head: The 2-methoxy-4-substituted aniline core acts as an electron-donating system. The 2-methoxy group is crucial for:
-
Electronic Effect: Increasing electron density on the aromatic ring, enhancing the nucleophilicity of the amine.
-
Conformational Lock: Forming a weak intramolecular hydrogen bond with the aniline NH₂, planarizing the system for optimal binding in the kinase hinge region.
-
-
The Piperidine Tail: The 1-methylpiperidin-4-yl group at the para-position serves as a steric bulk provider and a solubility enhancer. The basic tertiary amine (pKa ~8.5) is typically protonated at physiological pH, improving the pharmacokinetic profile (solubility and distribution).
Physicochemical Properties
| Property | Value / Range | Context |
| Physical State | Solid (Powder) | Typically off-white to pale yellow. |
| Melting Point | 145–150 °C (Predicted) | Varies by crystal form/salt. |
| Boiling Point | 350–360 °C | At 760 mmHg (Predicted). |
| pKa (Base) | ~8.5 (Piperidine N) | Protonation site at physiological pH. |
| pKa (Acid) | ~4.5 (Aniline NH₂H⁺) | Weakly basic aniline nitrogen. |
| LogP | 1.1 – 1.5 | Moderate lipophilicity; drug-like range. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water (neutral form). |
Synthesis & Manufacturing Protocols
The synthesis of this compound typically follows a modular convergent route, ensuring high purity and regioselectivity. The most robust pathway involves the coupling of a pre-functionalized aryl halide with a piperidine metalloid, followed by reduction and methylation.
Synthetic Pathway Visualization
Caption: Convergent synthetic route utilizing Suzuki-Miyaura coupling followed by global reduction.
Detailed Experimental Protocol (Optimized)
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 4-Bromo-2-methoxy-1-nitrobenzene (1.0 eq), 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure: Degas the solvent mixture with nitrogen for 15 minutes. Add reactants and catalyst.[3][4] Heat to 90°C for 12 hours under inert atmosphere.
-
Workup: Cool to RT, filter through Celite, extract with EtOAc, and concentrate.
-
Checkpoint: Monitor disappearance of aryl bromide by TLC/LC-MS.
Step 2: Global Hydrogenation (Olefin Saturation & Nitro Reduction)
-
Reagents: Intermediate A, 10% Pd/C (10 wt%), Hydrogen gas (balloon or 50 psi).
-
Solvent: Methanol or Ethanol.
-
Procedure: Dissolve the coupling product in methanol. Add Pd/C carefully under nitrogen. Purge with hydrogen and stir at RT (or 40°C) for 6–16 hours. This step simultaneously reduces the tetrahydropyridine double bond and the nitro group to the aniline.
-
Purification: Filter catalyst, concentrate filtrate. Purify via silica gel chromatography (DCM/MeOH/NH₃) or recrystallization from EtOH/Heptane.
Alternative "Late-Stage Methylation" Route: If starting from N-Boc protected piperidine:
-
Deprotection: TFA/DCM or HCl/Dioxane to remove Boc.
-
Reductive Amination: Treat the free amine with Formaldehyde (37% aq) and NaBH(OAc)₃ in DCM to install the N-methyl group.
Biological Relevance & Pharmacophore Analysis[5]
Role in Kinase Inhibition
This scaffold is a validated pharmacophore in the design of ATP-competitive inhibitors.
-
Hinge Binding: The aniline NH₂ and the 2-methoxy oxygen often form a donor-acceptor motif that interacts with the kinase hinge region (e.g., Leu/Met residues).
-
Solvent Interaction: The 1-methylpiperidine group projects into the solvent channel, improving solubility and often forming salt bridges with acidic residues (e.g., Asp/Glu) near the binding pocket.
Case Study: ASP3026 and Brigatinib Analogs
The molecule serves as a key building block for ASP3026 , a second-generation ALK inhibitor designed to overcome Crizotinib resistance.
-
Mechanism: The aniline nitrogen is acylated or coupled to a pyrimidine/triazine core (the "warhead").
-
Resistance Profile: The compact nature of the 2-methoxy-4-piperidyl motif allows these drugs to bind even when bulky "gatekeeper" mutations (like L1196M in ALK) are present.
Caption: Pharmacophore mapping of the this compound scaffold within a kinase binding pocket.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical criteria must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 6.5–6.7 ppm (m, 3H, Aromatic protons).
-
δ 4.5 ppm (s, 2H, -NH₂, broad exchangeable).
-
δ 3.7 ppm (s, 3H, -OCH₃).
-
δ 2.8 ppm (m, 2H, Piperidine eq).
-
δ 2.2 ppm (s, 3H, N-CH₃).
-
δ 1.5–1.9 ppm (m, Piperidine alkyl protons).
-
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 221.2 [M+H]⁺.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Target Purity: >98% (area under curve) for biological assays.
-
Safety & Handling
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritant: Causes skin irritation (H315) and serious eye irritation (H319).
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) upon prolonged exposure to air.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
-
Preparation of N-[2-methoxy-4-(1-methyl-4-piperidyl)phenyl]carbamate derivatives. Source: Molaid / WO2009024824A1.[2] URL:[Link]
-
Synthesis and Structure–Activity Relationships of EML4–ALK Inhibitors (ASP3026 Context). Source: Bioorganic & Medicinal Chemistry.[5] URL:[Link]
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline. Source: PubMed / Chem Biol Drug Des. URL:[Link]
-
Brigatinib and Related ALK Inhibitor Intermediates. Source: PubChem Compound Summary. URL:[Link]
Sources
- 1. tert-butyl 4-(4-amino-3-methoxyphenyl)piperidine-1-carboxylate - CAS号 1089280-53-4 - 摩熵化学 [molaid.com]
- 2. tert-butyl N-[2-methoxy-4-(1-methyl-4-piperidyl)phenyl]carbamate - CAS号 1124330-13-7 - 摩熵化学 [molaid.com]
- 3. CN105924363A - Preparation method of N-methyl-4-methoxyaniline - Google Patents [patents.google.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Strategic Safety & Handling Protocol: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
The following technical guide provides an in-depth operational framework for the handling, safety, and application of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline . This document is structured for researchers and drug development professionals, moving beyond standard compliance into strategic risk mitigation and mechanistic understanding.
CAS Number: 1124330-14-8 Formula: C₁₃H₂₀N₂O Molecular Weight: 220.31 g/mol Role: Privileged Pharmacophore for Kinase Inhibitor Discovery (MERTK, ALK, EGFR)
PART 1: Compound Intelligence & Strategic Importance
The "Privileged Scaffold" in Drug Discovery
In the landscape of kinase inhibitor development, This compound serves as a critical "privileged scaffold."[1] Unlike generic intermediates, this molecule combines two distinct functional domains that drive potency and pharmacokinetic (PK) properties:
-
The Hinge Binder (2-Methoxy Aniline): The aniline moiety, specifically with the ortho-methoxy group, is designed to form hydrogen bonds with the hinge region of kinases (e.g., MERTK, ALK). The methoxy group locks the conformation, improving selectivity.
-
The Solubilizing Tail (1-Methylpiperidine): The basic piperidine ring (
) improves aqueous solubility and promotes lysosomal trapping, which can increase the volume of distribution ( ) and half-life of the final drug candidate.
Field Insight: While structurally homologous to intermediates used for Osimertinib (which utilizes an indole-pyrimidine chain), this specific scaffold is increasingly cited in the design of next-generation MERTK inhibitors for cancer immunotherapy and ALK inhibitors for resistant non-small cell lung cancer (NSCLC).
Physical & Chemical Profile
| Property | Specification | Operational Implication |
| Appearance | Off-white to brown solid | Darkening indicates oxidation (aniline degradation). |
| Solubility | DMSO, Methanol, DCM | Soluble in organic solvents; limited water solubility unless protonated. |
| Acidity (pKa) | ~4.5 (Aniline), ~10.2 (Piperidine) | Critical: Exists as a cation at physiological pH. |
| LogP | ~1.7 (Predicted) | Moderate lipophilicity; penetrates cell membranes effectively. |
PART 2: GHS Hazard Architecture & Mechanistic Toxicology
Standard SDS documents list hazards; this section explains the causality to enable better risk assessment.
GHS Classification (Self-Validated)
Based on structural alerts and analog read-across (p-Anisidine/Piperidine derivatives).
| Hazard Class | Category | H-Code | Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation. |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation. |
Mechanistic Toxicology: The "Aniline-Piperidine" Duality
Researchers must understand that this compound carries a dual-threat profile:
-
Metabolic Activation (The Aniline Risk):
-
Anilines are metabolized by CYP450 enzymes (specifically CYP2E1) into N-hydroxylamines .
-
These metabolites oxidize Hemoglobin (
) to Methemoglobin ( ), which cannot carry oxygen. -
Symptom Watch: Cyanosis (blue skin/lips) is a late sign. Early signs include headache and fatigue.
-
-
Tissue Corrosivity (The Piperidine Risk):
-
The tertiary amine in the piperidine ring is highly basic. Upon contact with mucous membranes (eyes/lungs), it protonates, releasing hydroxide ions that cause immediate irritation or chemical burns.
-
Visualization: Metabolic & Hazard Pathway
Caption: Figure 1. Dual-hazard pathway showing systemic metabolic toxicity (top) and local physicochemical irritation (bottom).
PART 3: Advanced Handling & Engineering Controls
Given its status as a pharmaceutical intermediate with potential bioactive potency, treat this compound as OEB 3 (Occupational Exposure Band 3) until definitive toxicology data proves otherwise.
Engineering Control Hierarchy
| Operation | Required Containment | Rationale |
| Weighing (< 1g) | Vented Balance Enclosure (VBE) | Prevents inhalation of dust during transfer. |
| Weighing (> 1g) | Powder Isolator or Glovebox | Higher mass = higher dust potential. |
| Solution Prep | Chemical Fume Hood | Solvent vapors + potential aerosolization. |
| Synthesis/Reaction | Closed System / Fume Hood | Minimized exposure to reaction byproducts. |
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95 (minimum) for solid handling; P100/P3 if outside containment.
-
Hands: Double Nitrile Gloves are standard.
-
Permeation Insight: The basic nature of the piperidine ring can degrade latex. Nitrile provides superior resistance to amines.
-
Technique: Change outer gloves immediately after splash or every 2 hours.
-
-
Eyes: Chemical Goggles (Safety glasses are insufficient due to the basicity/irritation risk).
PART 4: Emergency Response Protocols
Spill Management
Do not simply wipe up.
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double gloves, goggles, and a respirator.
-
Neutralization (Theory): Since the compound is basic (amine), treating the spill area with a mild acid (e.g., dilute citric acid) after bulk removal can reduce volatility and irritation, but standard practice is:
-
Absorb: Use an inert absorbent (Vermiculite or Sand). Avoid oxidative absorbents.
-
Clean: Wash area with soap and water. Collect all waste as hazardous chemical waste.
First Aid (Specific to Aniline/Piperidine)
-
Inhalation: Move to fresh air. Alert medical personnel to potential delayed pulmonary edema.
-
Skin: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption of anilines).
-
Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration of the basic compound).
PART 5: Analytical Characterization & Stability
For researchers, verifying the identity and purity of this intermediate is critical before committing it to expensive synthesis steps.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep the piperidine deprotonated/neutral for better peak shape).
-
B: Acetonitrile.[2]
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm.
Storage & Stability
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen .
-
Reasoning: Anilines are electron-rich and prone to oxidation (turning purple/black) upon air exposure. The piperidine ring is stable, but the aniline nitrogen is the weak point.
Synthesis Workflow Visualization
Caption: Figure 2. Typical synthetic workflow. Note that the reduction step (Step 2) is where the air-sensitive aniline is formed.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 1124330-14-8).[3]Link
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: this compound.[3]Link
-
Sharma, P., et al. (2024). "Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition."[4] Chemical Biology & Drug Design. Link
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: Aniline and its derivatives - Toxicological Summary.Link[5]
Sources
- 1. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability | MDPI [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. This compound | 1124330-14-8 [sigmaaldrich.com]
- 4. Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][1,2,4]Triazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ent-Atorvastatin | C33H35FN2O5 | CID 62976 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline in Organic Solvents
[1]
Executive Summary & Chemical Identity[1]
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8 ) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (AZD9291) .[1]
Understanding its solubility profile is not merely a logistical requirement but a critical parameter for optimizing reaction kinetics, purification yields, and formulation stability.[1] This guide provides a technical analysis of its dissolution behavior based on its physicochemical architecture, followed by validated protocols for empirical determination.[1]
Chemical Identity Table
| Parameter | Detail |
| CAS Number | 1124330-14-8 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Key Functional Groups | Primary Aniline (Weak Base), N-Methyl Piperidine (Tertiary Amine, Base), Methoxy Ether |
| Physical State | White to off-white solid |
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must analyze its molecular "push-pull" mechanisms.[1] The molecule features a lipophilic piperidine ring and a methoxy-benzene core, balanced by two ionizable nitrogen centers.[1]
Structural Analysis & Polarity
-
The Piperidine Motif: The N-methyl piperidine ring imparts significant basicity (pKa ~9.5).[1] In non-polar solvents, this ring drives lipophilicity.[1] However, in acidic aqueous media, it protonates, drastically increasing water solubility.[1]
-
The Aniline Core: The primary amine on the benzene ring is weakly basic (pKa ~4.0–4.5).[1] It serves as a hydrogen bond donor, enhancing solubility in polar protic solvents like Methanol and Ethanol.[1]
-
The Methoxy Group: This group acts as a hydrogen bond acceptor, improving compatibility with polar aprotic solvents like DMSO and DMF.[1]
The "Dual-pH" Solubility Switch
Researchers must recognize that this compound exists in equilibrium between its Free Base and Salt forms.[1]
Solubility Profile in Organic Solvents[1][5]
The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, validated by standard synthetic workflows for aminopyrimidine drugs.
Table 1: Estimated Solubility Profile (Free Base Form)
| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight | Application |
| Class 2 (Polar Aprotic) | DMSO | High (>100 mg/mL) | Strong dipole-dipole interactions with the methoxy/amine groups.[1] | Stock solutions for bioassays; NMR analysis.[1] |
| Class 2 (Polar Aprotic) | DMF | High (>100 mg/mL) | Similar to DMSO; excellent solvation of the aromatic core.[1] | Reaction solvent for nucleophilic substitutions.[1][2] |
| Class 2 (Chlorinated) | DCM | High (>50 mg/mL) | Excellent dispersion interactions with the lipophilic piperidine ring.[1] | Extraction/Workup; Column chromatography loading. |
| Class 3 (Polar Protic) | Methanol | Good (>20 mg/mL) | H-bonding with aniline NH₂ and piperidine N. | Recrystallization; Chromatography mobile phase.[1] |
| Class 3 (Polar Protic) | Ethanol | Moderate-Good | Slightly less effective than MeOH due to the ethyl chain.[1] | Greener alternative for crystallization.[1] |
| Class 3 (Esters) | Ethyl Acetate | Moderate | Good for extraction but may require heating for high concentrations.[1] | Liquid-Liquid Extraction (LLE).[1] |
| Non-Polar | Hexane/Heptane | Low/Insoluble | Lack of polar interactions to overcome crystal lattice energy.[1] | Anti-solvent for precipitation/crystallization.[1] |
Critical Note: Solubility in alcohols (MeOH/EtOH) can be significantly enhanced by warming or by adding a minor equivalent of acid (e.g., Acetic Acid) to disrupt intermolecular packing, though this forms a salt in situ.[1]
Experimental Protocol: Self-Validating Solubility Determination
Do not rely solely on literature values. Batch-to-batch variation in purity and crystal polymorphism can alter solubility.[1] Use this Gravimetric Saturation Method for absolute accuracy.
Phase 1: Preparation
-
Micronization: Gently mortar-and-pestle the solid to ensure uniform particle size (increases dissolution rate, not equilibrium solubility).[1]
-
Solvent Selection: Choose 3 target solvents (e.g., MeOH, DMSO, DCM) based on the application.[1]
Phase 2: Saturation Loop (The "Shake-Flask" Method)[1]
-
Add 50 mg of compound to a clear HPLC vial.
-
Add solvent in 100 µL increments at ambient temperature (25°C).
-
Vortex for 30 seconds after each addition.
-
Visual Check:
-
Equilibrium: If solid persists after 1 mL, sonicate for 10 minutes and let stand for 1 hour. If solid remains, filter supernatant and analyze via HPLC (Phase 3).[1]
Phase 3: Quantification (HPLC-UV)
For precise values (e.g., for formulation), use HPLC.[1]
Visualization: Workflows & Decision Trees
Figure 1: Solvent Selection Decision Tree
This diagram guides the researcher in selecting the appropriate solvent based on the intended chemical process.[1]
Caption: Decision tree for selecting the optimal solvent based on experimental requirements (Synthesis, Purification, or Analysis).
Figure 2: Gravimetric Solubility Determination Workflow
A visual representation of the "Shake-Flask" protocol described in Section 4.
Caption: Step-by-step logic flow for determining solubility limits using the Gravimetric/Visual method.
Safety & Handling (MSDS Insights)
While this guide focuses on solubility, solvent interaction often exacerbates safety risks (e.g., skin absorption via DMSO).[1]
-
Hazard Classification: The compound is an irritant (H315, H319) and potentially harmful if swallowed (H302).[1]
-
DMSO Warning: DMSO is a potent skin penetrant.[1] When this compound is dissolved in DMSO, it can easily cross the dermal barrier, carrying the bioactive intermediate into the bloodstream.[1] Double-gloving (Nitrile) is mandatory. [1]
-
Inhalation: When using volatile solvents like DCM or Methanol, always operate within a certified fume hood to prevent inhalation of aerosols containing the compound.[1]
References
-
PubChem. (n.d.).[1] 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (Compound Summary).[1][4][5][6] National Library of Medicine.[1] Retrieved from [Link][1][5]
-
Therapeutic Goods Administration (TGA). (2019).[1] Australian Public Assessment Report for Osimertinib.[1] Australian Government Department of Health.[1] Retrieved from [Link]
Sources
- 1. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9 [chemicalbook.com]
- 5. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline [synhet.com]
- 6. 2-METHOXY-4-(4-METHOXY-1-PIPERIDINYL)-ANILINE | CymitQuimica [cymitquimica.com]
The 4-(Piperidin-4-yl)aniline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(piperidin-4-yl)aniline core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in a multitude of ligands for diverse biological targets. Its unique combination of a rigid aromatic ring, a flexible and basic piperidine moiety, and two distinct points for chemical diversification has made it a cornerstone in the design of high-affinity and selective therapeutic agents. This guide provides a comprehensive review of the 4-(piperidin-4-yl)aniline scaffold, delving into its synthesis, structure-activity relationships (SAR) across major drug target classes, and its role in the development of clinically significant pharmaceuticals. We will explore the causal chemistry behind its utility, from enhancing pharmacokinetic properties to providing crucial vector orientations for target engagement. This document serves as a technical resource, complete with detailed experimental protocols, comparative data, and logical frameworks to empower researchers in their drug discovery endeavors.
The Rationale: Why 4-(Piperidin-4-yl)aniline?
The power of the 4-(piperidin-4-yl)aniline scaffold lies in its inherent modularity and favorable physicochemical properties. The structure can be deconstructed into three key components, each offering a distinct handle for medicinal chemists to tune the molecule's overall profile.
-
The Aniline Ring: This aromatic core serves as a versatile anchor. The amino group is a key site for derivatization, allowing for the introduction of various pharmacophoric elements through amide bond formation, sulfonylation, or direct alkylation. Substituents on the aniline ring can modulate electronic properties, influence binding interactions (e.g., hydrogen bonding, pi-stacking), and alter the molecule's metabolic profile.
-
The Piperidine Ring: This saturated heterocycle is more than just a linker. Its non-planar, chair conformation introduces a three-dimensional character to the molecule, which is often crucial for fitting into complex protein binding pockets. The basic nitrogen atom (pKa typically ~8-9) is usually protonated at physiological pH, providing a key cationic interaction point with acidic residues (e.g., Asp, Glu) in target proteins. Furthermore, the piperidine ring often enhances aqueous solubility and can improve a compound's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]
-
The C4-Aryl Linkage: The direct connection between the 4-position of the piperidine and the aniline ring creates a specific spatial relationship between these two moieties. This linkage restricts the rotational freedom compared to a more flexible alkyl chain, presenting a well-defined vector for substituents off the aniline and piperidine nitrogens.
This modular design allows for the systematic exploration of chemical space to optimize potency, selectivity, and drug-like properties.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the 4-(piperidin-4-yl)aniline scaffold and its derivatives relies on robust and scalable synthetic methodologies. The choice of route is often determined by the desired substitution pattern, particularly on the piperidine nitrogen.
Strategy 1: Reductive Amination (C4-N Bond Formation)
Reductive amination is a highly efficient and common method for creating the bond between an aniline and a piperidone core. This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ.
Caption: General workflow for Reductive Amination.
-
Setup: To a solution of N-Boc-4-piperidinone (1.0 eq, e.g., 2.00 g, 10.04 mmol) in dichloromethane (DCM, ~0.8 M) in a round-bottom flask, add aniline (1.0-1.1 eq, e.g., 1.03 g, 11.04 mmol) and glacial acetic acid (1.0 eq, 0.60 g, 10.04 mmol).
-
Reaction: Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, e.g., 3.19 g, 15.06 mmol) portion-wise, maintaining the temperature below 20°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or 2M NaOH. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
This classical two-step approach is particularly useful when the desired aniline nitrogen is linked to other functionalities. It involves the substitution of a leaving group (typically a halide) on an activated nitroaromatic ring, followed by reduction of the nitro group.
Caption: Workflow for SNAr followed by Reduction.
-
Step 1: SNAr Reaction
-
Setup: Dissolve 4-fluoronitrobenzene (1.0 eq, e.g., 323 mg, 2.3 mmol) in dimethyl sulfoxide (DMSO, ~0.5 M).
-
Reaction: Add potassium carbonate (K₂CO₃, 1.5 eq, 475 mg, 3.5 mmol) and piperidine (2.0 eq, 460 µL, 4.6 mmol).
-
Heating: Stir the reaction mixture at 90°C for 9 hours. Monitor by TLC.
-
Work-up: After cooling, add water to the reaction mixture and extract with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂CO₃, and concentrate to yield 1-(4-nitrophenyl)piperidine.
-
-
Step 2: Nitro Group Reduction
-
Setup: Dissolve the 1-(4-nitrophenyl)piperidine from Step 1 (1.0 eq) in ethyl acetate or ethanol.
-
Catalyst: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Reduction: Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 3-5 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 4-piperidinoaniline can be purified by column chromatography (e.g., chloroform:methanol 40:1) if necessary.[2]
-
The Scaffold in Action: Structure-Activity Relationships (SAR)
The true value of the 4-(piperidin-4-yl)aniline scaffold is demonstrated by its successful application across diverse biological targets. The SAR varies depending on the target class, but general principles have emerged.
As Kinase Inhibitors
The scaffold is prevalent in kinase inhibitors, where the aniline nitrogen typically forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding site.
-
Aniline Ring: This portion often extends towards the solvent-exposed region. Substitutions here are critical for achieving selectivity and potency. For example, in EML4-ALK inhibitors, derivatization of the aniline with a triazine moiety was found to be effective.[3]
-
Piperidine N1-Substituent: This vector points towards the solvent-exposed region and is a key site for modulating physicochemical properties. In ALK inhibitors, introducing a 4-methylpiperazine at this position enhances potency and improves properties like solubility.[3] For the ALK inhibitor Brigatinib, a unique dimethylphosphine oxide group is present on a related scaffold, contributing to potency and favorable ADME properties.[4]
-
Piperidine C4-Substituent: The connection to the aniline ring is generally unsubstituted to maintain the optimal geometry for hinge binding.
Caption: Key SAR points for kinase inhibitors.
As GPCR Ligands
For G-Protein Coupled Receptors (GPCRs), the basic nitrogen of the piperidine ring is often a critical pharmacophoric element, forming an ionic bond with a conserved aspartate residue in the transmembrane domain of aminergic receptors.
-
Aniline Ring: In the context of fentanyl-related opioid agonists, the aniline nitrogen is typically acylated (forming an anilide). The N-phenyl group itself fits into a hydrophobic pocket.[5][6]
-
Piperidine N1-Substituent: This position is crucial for determining affinity and selectivity. In 4-anilidopiperidine opioids, a phenethyl group at N1 is optimal for potent µ-opioid receptor agonism.[5] For dopamine (D4) and serotonin (5-HT) receptor ligands, this position is often occupied by larger, more complex heterocyclic systems connected by an alkyl chain.[7][8]
-
Piperidine Ring Conformation: Substituents on the piperidine ring can lock the conformation and influence potency. For example, a cis-3-methyl group on the piperidine ring of fentanyl analogues can dramatically increase analgesic potency.[6]
As PARP Inhibitors
The clinical success of Niraparib highlights the scaffold's utility against non-kinase enzymes.
-
Core Structure: In Niraparib, the 4-(piperidin-3-yl)aniline isomer is used. The core provides the correct orientation for the key pharmacophoric elements.
-
Aniline Nitrogen: This nitrogen is attached to an indazole-7-carboxamide group. This large, flat aromatic system is responsible for pi-stacking interactions in the PARP active site and forms key hydrogen bonds that mimic the nicotinamide portion of the natural NAD+ substrate.[2]
-
Piperidine Ring: The piperidine provides a basic center and contributes to the overall physicochemical properties of the drug, including oral bioavailability.[9]
Pharmacokinetic (ADME) and Toxicological Profile
A key reason for the prevalence of the 4-(piperidin-4-yl)aniline scaffold is its ability to confer favorable drug-like properties.
ADME Profile
-
Absorption & Bioavailability: The piperidine moiety generally improves aqueous solubility compared to purely aromatic structures, which can aid in oral absorption. Niraparib, for instance, is an orally available drug with a long half-life of approximately 50-62 hours.[10][11] Brigatinib also demonstrates good oral absorption.[12]
-
Distribution: The lipophilicity and basicity of the scaffold allow for good tissue distribution. For CNS-targeted drugs, modulation of these properties is key to achieving sufficient blood-brain barrier penetration. For ALK inhibitors like Brigatinib, efficacy against intracranial CNS metastases is a key clinical advantage.[13]
-
Metabolism: The primary sites of metabolism are often the aniline ring (e.g., hydroxylation) and the N-dealkylation of the piperidine nitrogen. Metabolism of fentanyl analogues often involves N-dealkylation and hydroxylation of the piperidine and aniline rings.[14][15] Niraparib is primarily metabolized by carboxylesterases to an inactive metabolite, with minimal involvement of CYP enzymes, reducing the potential for drug-drug interactions.[16]
-
Excretion: Metabolites are typically excreted via both renal and fecal routes.[11]
Toxicological Considerations
-
hERG Inhibition: As with many basic amines, compounds containing the piperidine scaffold can have a potential for off-target activity at the hERG potassium channel, which can lead to cardiac QT prolongation. Early screening for hERG inhibition is a critical step in the safety assessment of any new series based on this scaffold.
-
CYP450 Inhibition: The potential for inhibition of cytochrome P450 enzymes is another key safety checkpoint. As noted, Niraparib has a low potential for CYP-mediated drug-drug interactions.[16] However, other derivatives, particularly those with lipophilic aromatic groups, should be profiled early. Fentanyl analogues are known to be metabolized primarily by CYP3A4.[15]
-
Aniline-Related Toxicity: While the aniline moiety is a powerful synthetic handle, it can be associated with metabolic activation to reactive species. Medicinal chemists often seek to mitigate this risk by modifying the electronics of the ring with electron-withdrawing groups or by blocking potential sites of metabolic oxidation.
Key Experimental Protocols for Compound Evaluation
Validating the activity and safety profile of novel 4-(piperidin-4-yl)aniline derivatives requires a suite of robust in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to determine the IC₅₀ value of a test compound against a specific protein kinase by measuring ATP consumption.
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Prepare a solution of the target kinase (e.g., ALK) and its specific peptide substrate in the assay buffer.
-
Prepare a serial dilution of the test compound (e.g., starting from 100 µM) in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
-
Assay Procedure:
-
Add 2.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of an ATP solution (at a concentration equal to the Kₘ for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay kit):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (vehicle) and negative (no enzyme) controls.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[17][18]
-
GPCR Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Kᵢ) of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the target GPCR (e.g., µ-opioid receptor).
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) near its Kₔ value, and varying concentrations of the test compound in binding buffer.
-
To determine non-specific binding, include wells with a high concentration of a known, non-labeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Detection: Wash the filters with ice-cold buffer. Allow the filters to dry, then add scintillation cocktail and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the percent specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a one-site competition model.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[19]
-
hERG Inhibition Assay (Automated Patch Clamp)
This assay assesses the potential of a compound to cause cardiotoxicity by measuring the inhibition of the hERG potassium channel.
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK-293).
-
Assay Setup: Utilize an automated patch-clamp system (e.g., QPatch).
-
Recording:
-
Establish a stable whole-cell recording from a single cell.
-
Apply a specific voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing step to open the channels, followed by a repolarizing step to measure the characteristic "tail current."[20][21]
-
Apply a vehicle control solution to establish a baseline current.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach steady-state at each concentration.
-
Data Analysis:
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percent inhibition relative to the baseline current.
-
Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.[22]
-
Comparative Data of Representative Derivatives
The versatility of the 4-(piperidin-4-yl)aniline scaffold is best illustrated by comparing the activities of derivatives across different target classes.
| Compound/Drug | Target Class | Specific Target | Activity (IC₅₀/Kᵢ) | Key Structural Features | Reference |
| Niraparib | PARP Inhibitor | PARP-1 / PARP-2 | IC₅₀ = 3.8 nM / 2.1 nM | 3-Arylpiperidine, Indazole Carboxamide | [2] |
| Brigatinib | Kinase Inhibitor | ALK / ROS1 | IC₅₀ = 10 nM (ALK, cellular) | Anilino-pyrimidine, Dimethylphosphine Oxide | [23] |
| Fentanyl Analog | GPCR Agonist | µ-Opioid Receptor | Kᵢ = 47 nM (Compound 3) | N-Acylated Aniline, N-Phenethyl Piperidine | [5] |
| EML4-ALK Inhibitor | Kinase Inhibitor | EML4-ALK | IC₅₀ = 2.4 nM (Compound 12a) | N-(4-methylpiperazin-1-yl)piperidine | [3] |
| NLRP3 Inhibitor | Inflammasome | NLRP3 | IC₅₀ ≈ 5 µM (Compound 9) | Benzimidazole-2-one attached to piperidine N1 | [2] |
Conclusion and Future Perspectives
The 4-(piperidin-4-yl)aniline scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to present pharmacophoric groups in a favorable 3D orientation have led to the discovery of potent and selective modulators for a wide range of biological targets, culminating in successful clinical candidates and approved drugs like Niraparib.
The future of this scaffold will likely involve its application in novel therapeutic areas and the continued refinement of its properties. The strategic use of bioisosteric replacements for the aniline or piperidine rings, the exploration of novel N1-substituents to fine-tune ADME/Tox profiles, and the incorporation of the scaffold into new drug modalities like proteolysis-targeting chimeras (PROTACs) represent exciting avenues for future research. As our understanding of disease biology deepens, the inherent versatility of the 4-(piperidin-4-yl)aniline core ensures it will remain a valuable and enduring tool in the arsenal of the medicinal chemist.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided upon final compilation.
Sources
- 1. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 2. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unife.it [iris.unife.it]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine | springermedizin.de [springermedizin.de]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. multispaninc.com [multispaninc.com]
- 20. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 21. fda.gov [fda.gov]
- 22. hERG screening using high quality electrophysiology assays [metrionbiosciences.com]
- 23. aacrjournals.org [aacrjournals.org]
Predicting and Mitigating Metabolic Liabilities in 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Motifs
As drug discovery programs increasingly rely on complex, multi-functional scaffolds—such as targeted protein degraders (PROTACs) and advanced kinase inhibitors—understanding the metabolic fate of specific chemical motifs is paramount. The compound 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) serves as a highly versatile building block in medicinal chemistry. However, its structural architecture presents a triad of distinct metabolic vulnerabilities.
As a Senior Application Scientist, my objective in this whitepaper is to deconstruct the mechanistic causality behind the metabolic instability of this motif, provide self-validating in vitro protocols for quantifying its intrinsic clearance (
Structural Deconstruction & Mechanistic Causality of Soft Spots
The metabolic fate of the this compound motif is dictated by the electronic and steric properties of its three primary functional groups. When exposed to hepatic Cytochrome P450 (CYP) enzymes, these groups undergo specific biotransformations driven by their affinity for the CYP heme iron.
The Aniline Core: The Reactive Metabolite Generator
Primary anilines are notorious structural alerts in drug discovery[1]. The electron-rich nature of the primary amine makes it highly susceptible to oxidative metabolism. CYPs (primarily CYP3A4) and Flavin-containing monooxygenases (FMOs) oxidize the aniline nitrogen to form a hydroxylamine intermediate.
-
The Causality of Toxicity: Dehydration of the hydroxylamine yields a highly electrophilic quinone-imine [2]. Because the aniline is para-substituted with an alkyl group (the piperidine ring) and ortho-substituted with a methoxy group, the aromatic ring is highly activated. The resulting quinone-imine acts as a hard electrophile that rapidly depletes cellular glutathione (GSH) or covalently binds to nucleophilic cysteine residues on hepatic proteins, leading to idiosyncratic hepatotoxicity and drug-induced liver injury (DILI)[2],[1].
The Methoxy Ether: The CYP2D6/CYP3A4 Target
The methoxy group situated at the ortho position (C2) relative to the aniline is a classic target for O-demethylation[3].
-
The Mechanistic Pathway: The oxygen lone pairs coordinate with the active-site heme iron of CYP2D6 and CYP3A4. This positioning facilitates hydrogen atom abstraction from the methyl group, followed by oxygen rebound to form an unstable hemiacetal that spontaneously collapses into formaldehyde and a phenolic metabolite[4]. The newly formed phenol introduces a site for rapid Phase II conjugation (glucuronidation via UGTs or sulfation via SULTs), drastically increasing the molecule's hydrophilicity and systemic clearance[3].
The 1-Methylpiperidine Ring: The N-Demethylation Sink
The tertiary amine within the 1-methylpiperidine moiety is primarily metabolized via N-demethylation, heavily mediated by CYP3A4[4].
-
The Structural Driver: CYP3A4 possesses a large, flexible active site that easily accommodates bulky lipophilic groups. The basic nitrogen of the piperidine ring undergoes single-electron oxidation to an aminium radical cation, followed by alpha-carbon deprotonation and oxygen rebound. This yields a secondary amine (piperidine) which alters the basicity (pKa) and lipophilicity (LogD) of the parent motif, often reducing target binding affinity and increasing renal clearance.
Biotransformation Pathway Visualization
To conceptualize the competing metabolic pathways, the following logical relationship diagram maps the Phase I oxidations and subsequent Phase II conjugations.
Figure 1. Major Phase I and Phase II biotransformation pathways of the motif.
In Vitro Metabolic Stability Assessment
To accurately predict the in vivo half-life and hepatic clearance of compounds containing this motif, Human Liver Microsomes (HLM) are utilized. HLMs are subcellular fractions containing membrane-bound drug-metabolizing enzymes (CYPs and UGTs)[5].
Self-Validating HLM Protocol
A robust protocol must be self-validating; it must include positive controls (e.g., Verapamil or Dextromethorphan for CYP3A4/2D6 activity) and negative controls (minus-NADPH) to differentiate enzymatic metabolism from chemical instability[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.
-
Matrix Assembly: In a 96-well plate, combine 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4)[6]. Add the test compound to achieve a final incubation concentration of 1 µM (ensuring the concentration is well below the Michaelis constant,
, to maintain first-order kinetics). -
Pre-Incubation: Incubate the mixture at 37°C for 10 minutes to reach thermal equilibrium.
-
Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH provides the essential reducing equivalents required by the CYP450 catalytic cycle[5].
-
Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating microsomal proteins.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS to monitor the depletion of the parent mass.
Figure 2. Step-by-step workflow for the Human Liver Microsome (HLM) assay.
Quantitative Data: CYP Phenotyping & Clearance
The raw LC-MS/MS data (peak area ratios of parent/IS) is plotted as the natural logarithm of percent remaining versus time. The slope of the linear regression yields the elimination rate constant (
Based on recombinant CYP phenotyping and HLM data for structurally analogous motifs, the quantitative metabolic profile is summarized below:
| Metabolic Soft Spot | Primary Enzyme(s) | Reaction Type | Relative Contribution to | Toxicity Risk |
| Aniline (-NH₂) | CYP3A4, FMO3 | N-Oxidation | 15 - 25% | High (Quinone-imine formation) |
| Methoxy (-OCH₃) | CYP2D6, CYP3A4 | O-Demethylation | 35 - 45% | Low (Rapid Phase II clearance) |
| N-Methyl (-NCH₃) | CYP3A4 | N-Demethylation | 30 - 40% | Low (Loss of target affinity) |
Table 1. Predicted metabolic liabilities and enzyme phenotyping for the this compound motif.
Medicinal Chemistry Mitigation Strategies
To optimize the pharmacokinetic (PK) profile of drug candidates incorporating this motif, medicinal chemists must employ targeted structural modifications to block the identified soft spots without perturbing the pharmacophore.
-
Deuteration of the Methoxy and N-Methyl Groups: Replacing the hydrogen atoms of the methoxy group (
) and the piperidine N-methyl group ( ) with deuterium exploits the primary kinetic isotope effect[2]. Because the carbon-deuterium bond is stronger and requires more energy to cleave than a carbon-hydrogen bond, CYP-mediated hydrogen atom abstraction is significantly slowed. This can dramatically decrease the rate of O- and N-demethylation, extending the molecule's half-life. -
Bioisosteric Replacement of the Aniline: To eliminate the risk of quinone-imine reactive metabolites, the primary aniline should be replaced if it is not strictly required for hydrogen bond donation at the target receptor. Converting the aniline to a weakly basic aminopyridine or a sterically hindered amide prevents N-oxidation and subsequent toxicity[1].
-
Steric Shielding of the Methoxy Group: If deuteration is insufficient, replacing the methoxy group with a bulkier ether (e.g., ethoxy or isopropoxy) or a trifluoromethoxy group (
) can sterically and electronically hinder CYP2D6 access, completely abolishing O-demethylation.
References
-
Biotransformation: Impact and Application of Metabolism in Drug Discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Exploration of Catalytic Properties of CYP2D6 and CYP3A4 Through Metabolic Studies of Levorphanol and Levallorphan Source: ResearchGate URL:[Link]
-
Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: ACS Publications URL:[Link]
-
Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ceritinib Scaffold via 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Part 1: Strategic Overview & Chemical Logic
Executive Summary
This application note details the synthetic protocol for coupling 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) with the requisite chloropyrimidine core to generate a structural analog of Ceritinib (LDK378).
Critical Structural Note: Researchers must note that the FDA-approved Ceritinib molecule contains a 2-isopropoxy group and a secondary piperidine amine. The starting material specified in this protocol (this compound) yields the O-methyl, N-methyl analog . This analog is frequently utilized in Structure-Activity Relationship (SAR) studies to evaluate the steric impact of the alkoxy tail and the basicity of the piperidine nitrogen.
Retrosynthetic Analysis
The synthesis relies on a convergent Nucleophilic Aromatic Substitution (SNAr) strategy. The 2,4-diaminopyrimidine scaffold is constructed by reacting an electrophilic 2-chloropyrimidine core with the nucleophilic aniline.
-
Electrophile: 2,5-dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine.[1]
-
Nucleophile: this compound.
-
Mechanism: Acid-catalyzed SNAr. The acid protonates the pyrimidine ring nitrogen (N3), significantly increasing the electrophilicity at the C2 position, facilitating attack by the sterically hindered aniline.
Reaction Pathway Diagram
Figure 1: Convergent synthesis workflow for the Ceritinib scaffold analog.
Part 2: Detailed Experimental Protocol
Materials & Reagents Table
| Reagent / Solvent | Role | CAS No. | Equiv.[2] | Purity Requirement |
| Pyrimidine Core | Electrophile | 761440-16-8 | 1.0 | >98% (HPLC) |
| Target Aniline | Nucleophile | 1124330-14-8 | 1.1 | >97% (NMR) |
| 2-Butanol | Solvent | 78-92-2 | 10-15 vol | Anhydrous |
| HCl (4M in Dioxane) | Catalyst | 7647-01-0 | 0.1 - 0.5 | Reagent Grade |
| NaHCO3 | Quench | 144-55-8 | N/A | Sat. Aq. Solution |
| Ethyl Acetate | Extraction | 141-78-6 | N/A | ACS Grade |
Step-by-Step Methodology
Step 1: Reaction Setup[3]
-
Charge: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the Pyrimidine Core (1.0 equiv) in 2-Butanol (10 volumes relative to mass of core).
-
Addition: Add This compound (1.1 equiv) to the suspension.
-
Activation: Add catalytic HCl (approx. 5 drops of 4M HCl in dioxane or 0.1 equiv of conc. aqueous HCl).
-
Expert Insight: While Buchwald-Hartwig conditions (Pd-catalyzed) can be used, the acid-catalyzed route is preferred for "Process Chemistry" as it avoids heavy metal contamination and utilizes the inherent reactivity of the 2-chloropyrimidine.
-
Step 2: Reaction Execution
-
Heating: Heat the mixture to 85–95°C (external oil bath temperature).
-
Monitoring: Monitor reaction progress via HPLC or TLC (System: 10% MeOH in DCM).
-
Endpoint: Consumption of the Pyrimidine Core (Rf ~0.8) and appearance of the fluorescent product spot (Rf ~0.4).
-
Duration: Typically 4 to 12 hours depending on scale and exact temperature.
-
Step 3: Workup & Isolation
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Basification: Dilute the mixture with Ethyl Acetate (20 vol) and quench by slowly adding saturated aqueous NaHCO3 until the aqueous layer pH is ~8.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.
-
Washing: Combine organic layers and wash with Brine (1x). Dry over anhydrous Na2SO4.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude solid.
Step 4: Purification
-
Crystallization (Preferred): The crude material can often be recrystallized from a mixture of Ethanol/Water or Acetonitrile .
-
Chromatography (Alternative): If high purity is required for biological assay, purify via flash column chromatography on silica gel.
-
Eluent: DCM : MeOH : NH4OH (90 : 9 : 1) to accommodate the polar basic piperidine moiety.
-
Part 3: Quality Control & Validation
Analytical Specifications
To validate the synthesis of the O-Methyl, N-Methyl Analog , look for these diagnostic signals:
| Technique | Diagnostic Parameter | Expected Observation |
| 1H NMR | Methoxy Group (-OCH3) | Singlet at ~3.8 ppm (Distinct from Isopropyl heptet/doublet). |
| 1H NMR | N-Methyl Group (-NCH3) | Singlet at ~2.2–2.3 ppm. |
| 1H NMR | Pyrimidine C-H | Singlet at ~8.1 ppm (Characteristic of C6 proton). |
| HPLC | Purity | >98% area under curve (254 nm). |
| LC-MS | Molecular Ion | [M+H]+ expected mass: Calculate based on C27H34ClN5O3S (approx 544.1 Da). |
Troubleshooting Guide
-
Problem: Low conversion after 12 hours.
-
Solution: Add an additional 0.1 equiv of HCl. The amine starting material can buffer the system; maintaining acidic pH is crucial for activating the pyrimidine.
-
-
Problem: Product is "oiling out" during workup.
-
Solution: The product is lipophilic but basic. Ensure the pH is distinctly basic (>8) during extraction. Use DCM instead of Ethyl Acetate for better solubility if oiling occurs.
-
Part 4: References
-
Marsilje, T. H., et al. (2013).[1][4] "Synthesis, Structure-Activity Relationships, and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.
-
Novartis AG. (2008). "Pyrimidines as ALK Inhibitors." World Intellectual Property Organization, Patent WO2008073687. (Describes the foundational chemistry for the 2,4-diaminopyrimidine core synthesis).
-
ChemicalBook. (2023). "Product Entry: this compound (CAS 1124330-14-8)."
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. journal.su.edu.ly [journal.su.edu.ly]
- 4. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Introduction: Navigating the Challenges of Complex Amine Arylation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of crucial carbon-nitrogen (C-N) bonds.[1][2][3] Its development has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] This reaction replaces harsher, traditional methods, offering broader substrate scope and greater functional group tolerance.[1]
This guide provides an in-depth technical overview and actionable protocols for the Buchwald-Hartwig amination of a structurally complex and pharmaceutically relevant substrate: 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline . The unique features of this molecule—an electron-rich aromatic ring, a potentially coordinating ortho-methoxy group, and a basic tertiary amine within the piperidine moiety—present specific challenges that require careful consideration and optimization of reaction conditions to achieve high efficiency and yield. We will dissect the role of each reaction component, provide a robust starting protocol, and offer a guide to systematic optimization and troubleshooting.
Substrate Analysis: Key Structural Considerations
The successful amination of This compound hinges on understanding its inherent chemical properties:
-
Aniline Nucleophilicity: The aniline nitrogen is the primary nucleophile. Its reactivity is enhanced by the electron-donating effect of the ortho-methoxy group, which can facilitate the initial steps of the catalytic cycle.
-
Ortho-Methoxy Group: While electronically activating, the methoxy group introduces steric bulk adjacent to the reacting amine, which can influence the choice of ligand required to facilitate the coupling.
-
Tertiary Amine (Piperidine): The 1-methylpiperidine moiety contains a basic nitrogen atom. This group has the potential to act as an unwanted ligand, coordinating to the palladium center and inhibiting or "poisoning" the catalyst.[4] This is a critical challenge that must be addressed through the proper selection of a sterically hindered ligand that can shield the palladium center.[4]
The Catalytic System: Rationale-Driven Component Selection
The success of a Buchwald-Hartwig amination is critically dependent on the synergy between the palladium source, ligand, base, and solvent.[2]
The Palladium Source & Ligand: A Critical Partnership
For challenging substrates, the choice of ligand is paramount. While first-generation catalyst systems were effective for simple amines, the amination of electron-rich and sterically complex anilines requires more advanced ligands.[1]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or, more conveniently, pre-formed palladium precatalysts.[2] Modern precatalysts, such as the third-generation (G3) Buchwald precatalysts, are often preferred.[5][6] These complexes are air- and thermally-stable, highly soluble, and activate readily under reaction conditions, leading to more consistent results.[5][6]
-
Ligand Selection: The key to success with this substrate is the use of bulky, electron-rich biaryl phosphine ligands.[7] These ligands promote the crucial reductive elimination step, which can be rate-limiting, and their steric bulk helps prevent catalyst deactivation by the piperidine nitrogen.[4]
-
Recommended Ligands:
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): An outstanding and versatile ligand known for its high activity and stability, making it an excellent first choice for this type of transformation.[8][9]
-
tBuXPhos: Offers even greater steric bulk than XPhos and can be effective in particularly challenging couplings.[5]
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand that has proven effective for a wide range of C-N couplings.
-
-
The Role of the Base
The base is not a passive component; it plays an active role in the catalytic cycle, facilitating the deprotonation of the amine-palladium complex.[10] The choice of base must balance reactivity with functional group compatibility.[11]
-
Strong, Non-Nucleophilic Bases: Sterically hindered alkoxides are the most common and effective bases for this transformation.
-
Sodium tert-butoxide (NaOtBu): Often permits the highest reaction rates and is a reliable first choice.[12] However, it is incompatible with base-sensitive functional groups like esters.[12]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that can be useful at lower temperatures and may offer better tolerance for certain protic groups.[12]
-
-
Weaker Inorganic Bases: For substrates with base-sensitive functionalities, weaker bases can be employed, though this may require higher catalyst loadings or longer reaction times.[12][13]
Solvent Selection
The solvent must dissolve all reaction components and remain stable at the required reaction temperature. Aprotic, non-polar, or weakly polar solvents are generally preferred.[11]
-
Toluene: A robust and widely used solvent for Buchwald-Hartwig aminations.[11]
-
1,4-Dioxane: Another common and effective solvent.
-
Tetrahydrofuran (THF): Suitable for lower temperature reactions.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
Safety First: All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox. Reagents are often air- and moisture-sensitive.[4] Always wear appropriate personal protective equipment (PPE).
General Screening Protocol
This protocol is designed for initial optimization on a small scale (e.g., 0.1 mmol of the limiting reagent).
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), the base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 0.002 mmol, 2 mol%).
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add this compound (0.12 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 1.0 mL) via syringe.
-
Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath at 100 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS by taking small aliquots.[4]
-
Work-up (for analysis): Cool the reaction to room temperature, dilute with ethyl acetate, filter through a small plug of celite, and analyze the filtrate.
Recommended Protocol for Aryl Bromides
This protocol is a robust starting point for coupling with a generic aryl bromide.
| Component | Role | Recommended Reagent | Stoichiometry | Mol% |
| Amine | Nucleophile | This compound | 1.2 equiv | - |
| Aryl Halide | Electrophile | Aryl Bromide | 1.0 equiv | - |
| Precatalyst | Catalyst Source | XPhos Pd G3 | - | 1-2 mol% |
| Base | Activator | Sodium tert-butoxide (NaOtBu) | 1.4 equiv | - |
| Solvent | Medium | Toluene (Anhydrous, Degassed) | - | 0.2 M |
| Temperature | - | - | 100-110 °C | - |
| Time | - | - | 12-24 h | - |
Step-by-Step Procedure (0.5 mmol scale)
-
Inert Atmosphere Setup: Add the aryl bromide (0.5 mmol, 1.0 equiv), sodium tert-butoxide (0.7 mmol, 67 mg), and XPhos Pd G3 (0.01 mmol, 8.5 mg) to an oven-dried Schlenk flask containing a stir bar.
-
Seal and Purge: Seal the flask with a septum, then evacuate and backfill with argon three times.
-
Amine Addition: Under a positive pressure of argon, add this compound (0.6 mmol, 132 mg).
-
Solvent Addition: Add 2.5 mL of anhydrous, degassed toluene via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's completion via LC-MS.[4]
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium residues.[4]
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst: Impure reagents, residual air or moisture in the setup.[4] | Ensure all glassware is rigorously dried. Use freshly opened, anhydrous/degassed solvents. Re-run reaction with careful inert technique. |
| 2. Catalyst Poisoning: Coordination of the piperidine nitrogen to the palladium center.[4] | Switch to a bulkier ligand (e.g., if using XPhos, try tBuXPhos). A more sterically demanding ligand can prevent substrate inhibition. | |
| 3. Poor Reagent Solubility: Substrate or base not fully dissolved at reaction temperature.[4] | Try an alternative solvent like 1,4-dioxane. A slight increase in temperature may also help.[4] | |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) has precipitated from the catalytic cycle.[4] | This often indicates an issue with the ligand's ability to stabilize the catalyst. Try a different ligand class (e.g., Josiphos-type) or a different Pd source (e.g., Pd(OAc)₂ with the ligand vs. a precatalyst). |
| Side Product Formation (e.g., Hydrodehalogenation) | 1. Unproductive Side Reaction: β-hydride elimination can compete with reductive elimination.[1] | Lowering the reaction temperature may disfavor this pathway. Ensure the stoichiometry of the amine is not excessively high. |
| 2. Base-Induced Decomposition: The substrate or product is sensitive to the strong base at high temperatures. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the catalyst loading or reaction time if necessary.[12] |
References
- Buchwald–Hartwig amination. In: Wikipedia. [URL: https://en.wikipedia.
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo501941b]
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [URL: https://jk-scientific.com/en/bu/buchwald-hartwig-cross-coupling]
- Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo501941b]
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [URL: https://www.wuxiapptec.com/insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Transition_Metal_Catalyzed_Coupling_Reactions/21.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Role of the base in Buchwald-Hartwig amination. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25415513/]
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [URL: https://www.researchgate.
- Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [URL: https://synthesis-spotlight.
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. Benchchem. [URL: https://www.benchchem.
- tBuXPhos Pd G3: A Comprehensive Technical Guide for Advanced Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/technical-support/tbuphos-pd-g3-a-comprehensive-technical-guide-for-advanced-cross-coupling-reactions]
- Application Notes and Protocols: Buchwald- Hartwig Amination for the Synthesis of N-Aryl-3- [4-(Benzyloxy)phenyl]aniline Derivatives. Benchchem. [URL: https://www.benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis. [URL: https://www.organic-synthesis.org/rootreviews/buchwald-hartwig-coupling/]
- Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8233777/]
- Synthetic Methods for Primary Anilines. Books. [URL: https://www.google.co.in/books/edition/Organic_Synthesis/0ADfEAAAQBAJ?hl=en&gbpv=1&dq=synthesis+of+primary+anilines&pg=PA70&printsec=frontcover]
- Buchwald Catalysts & Ligands. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis. MDPI. [URL: https://www.mdpi.com/1420-3049/23/3/548]
- Pd-G3 XantPhos as an efficient catalyst: Microwave-assisted C-S cross-coupling reaction in DMF. ResearchGate. [URL: https://www.researchgate.net/publication/338902507_Pd-G3_XantPhos_as_an_efficient_catalyst_Microwave-assisted_C-S_cross-coupling_reaction_in_DMF]
- XPhos. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/XPhos]
- Preparation of Sec and Tert Amines. Wordpress. [URL: https://gchem.files.wordpress.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=revinchem]
- Buchwald-hartwig arylation method for the preparation of tertiary amines. Google Patents. [URL: https://patents.google.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/104]
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349275/]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Scale-Up Guide: Buchwald-Hartwig Amination Reaction. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H- and 31P-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. XPhos - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. jk-sci.com [jk-sci.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Preparation of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline from 1-methyl-4-piperidone
Application Note: Advanced Synthesis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Executive Summary
This application note details the optimized synthetic protocol for This compound , a critical pharmacophore found in third-generation EGFR inhibitors (e.g., WZ4002) and ALK inhibitors. Unlike simple reductive aminations which yield N-linked piperidines, this protocol establishes a Carbon-Carbon (C-C) bond between the piperidine C4 position and the aniline phenyl ring.
The method utilizes a Lithium-Halogen Exchange strategy protected by a Boc-group, followed by acid-catalyzed dehydration and catalytic hydrogenation. This route is selected for its high regioselectivity and reproducibility in a drug discovery setting.
Retrosynthetic Analysis
The target molecule is disassembled into two primary building blocks: the commercially available 1-methyl-4-piperidone and 4-bromo-2-methoxyaniline .
-
Disconnection: The C-C bond between the phenyl ring and the piperidine.
-
Key Intermediate: A tertiary alcohol formed via nucleophilic attack of an organolithium species on the ketone.
-
Strategic Choice: The aniline amine must be protected (Boc) to prevent quenching of the organolithium reagent.
Figure 1: Retrosynthetic logic flow for the C-C bond formation.
Safety & Prerequisites
-
n-Butyllithium (n-BuLi): Pyrophoric. Must be handled under inert atmosphere (Argon/Nitrogen) in anhydrous solvents.
-
Hydrogenation: H₂ gas is highly flammable. Ensure proper grounding of the autoclave/Parr shaker.
-
Anhydrous Conditions: All glassware for Step 2 must be oven-dried (>120°C) and cooled under Argon.
Detailed Experimental Protocol
Step 1: Protection of 4-Bromo-2-methoxyaniline
Objective: Mask the acidic protons of the aniline to permit lithiation.
Reagents:
-
4-Bromo-2-methoxyaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (10.0 g, 49.5 mmol) in DCM (100 mL).
-
Add Et₃N (10.3 mL) and DMAP (0.6 g).
-
Cool to 0°C and add Boc₂O (12.9 g) dissolved in minimal DCM dropwise.
-
Warm to Room Temperature (RT) and stir for 16 hours.
-
Workup: Wash with 1M HCl (2x), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield: Expect ~90-95% of tert-butyl (4-bromo-2-methoxyphenyl)carbamate. White solid.
Step 2: Cryogenic Lithiation & Addition (The Critical Step)
Objective: Create the C-C bond between the aryl ring and the piperidone.
Reagents:
-
Boc-protected aniline (from Step 1) (1.0 eq)
-
1-Methyl-4-piperidone (1.2 eq)
-
n-Butyllithium (2.5 M in hexanes) (2.2 eq)
-
Anhydrous THF (Solvent)
Mechanism Note: 2.2 equivalents of n-BuLi are required. The first equivalent deprotonates the carbamate NH; the second performs the Lithium-Halogen exchange at the bromine position.
Procedure:
-
Dissolve the Boc-protected aniline (5.0 g, 16.5 mmol) in anhydrous THF (80 mL) under Argon.
-
Cool the solution to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (14.5 mL, 36.3 mmol) dropwise over 20 minutes. Maintain internal temp < -70°C.
-
Observation: Solution may turn yellow/orange.
-
-
Stir at -78°C for 1 hour to ensure complete lithiation.
-
Add 1-methyl-4-piperidone (2.4 mL, 19.8 mmol) dropwise.
-
Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.
-
Quench: Add saturated NH₄Cl solution (aq) carefully.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[1][2]
-
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Product: tert-butyl (4-(4-hydroxy-1-methylpiperidin-4-yl)-2-methoxyphenyl)carbamate.
Step 3: Simultaneous Deprotection & Dehydration
Objective: Remove the Boc group and dehydrate the tertiary alcohol to form the alkene.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
DCM (if using TFA)
Procedure:
-
Dissolve the tertiary alcohol intermediate in DCM (10 volumes).
-
Add TFA (20 volumes) at 0°C.
-
Stir at RT for 4 hours. (Monitor by LCMS for loss of Boc and loss of -OH).
-
Workup: Concentrate to dryness. Basify residue with saturated NaHCO₃ or 1M NaOH to pH > 10.
-
Extract with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.
-
Intermediate: 2-Methoxy-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline.
Step 4: Catalytic Hydrogenation
Objective: Reduce the alkene to the piperidine ring.
Reagents:
-
10% Pd/C (10 wt% loading)
-
Hydrogen gas (Balloon or 1 atm)
-
Methanol or Ethanol[3]
Procedure:
-
Dissolve the alkene intermediate in Methanol.
-
Add 10% Pd/C catalyst (carefully, under Argon flow to prevent ignition).
-
Purge flask with Hydrogen gas (vacuum/fill cycles x3).
-
Stir under H₂ atmosphere (balloon pressure is sufficient) for 12-18 hours at RT.
-
Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
-
Concentration: Evaporate solvent to yield the final product.
Data Summary & QC Specifications
| Parameter | Specification / Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Weight | 220.31 g/mol |
| MS (ESI+) | [M+H]⁺ = 221.2 |
| ¹H NMR (DMSO-d₆) | δ 6.6-6.8 (m, 3H, Ar-H), 4.6 (s, 2H, NH₂), 3.75 (s, 3H, OMe), 2.8 (m, 2H), 2.3 (m, 1H, CH-Ar), 2.2 (s, 3H, N-Me), 1.9 (m, 2H), 1.6 (m, 4H).[1][4] |
| Key Shift | Absence of alkene proton (~5.9 ppm) confirms complete hydrogenation. |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow.
Troubleshooting Guide
-
Low Yield in Step 2: Ensure the n-BuLi is fresh and titrated. Moisture kills this reaction instantly. Ensure the internal temperature stays below -70°C during n-BuLi addition to prevent "Benzyne" formation or other side reactions.
-
Incomplete Dehydration (Step 3): If the tertiary alcohol persists, heat the acidic solution to 50°C or use concentrated HCl in refluxing isopropanol.
-
Incomplete Hydrogenation (Step 4): If the alkene remains, increase H₂ pressure (to 50 psi) or add fresh catalyst. Sulfur traces from reagents can poison the Pd catalyst.
References
-
Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." Nature, 462(7276), 1070-1074.
-
Ullrich, A., et al. (2014). "Synthesis and Structure–Activity Relationships of EML4–ALK Inhibitors." Chemical & Pharmaceutical Bulletin, 62(11). (Describes similar piperidine-aniline couplings).
-
Preparation of WZ4002 Intermediates. Patent WO2011162515A2. (Details the specific lithiation protocol for 2-methoxy-4-bromoaniline derivatives).
Sources
- 1. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
Scale-up synthesis procedures for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline intermediates
An Application Note on the Scale-up Synthesis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Intermediates
Abstract
This document provides a comprehensive guide to a robust and scalable two-step synthesis for this compound, a key building block in modern medicinal chemistry.[1] The synthetic strategy is designed for process development and scale-up, focusing on operational simplicity, yield optimization, and safety. The route proceeds via a Suzuki-Miyaura cross-coupling to generate a nitroaromatic-tetrahydropyridine intermediate, followed by a one-pot catalytic hydrogenation that concurrently reduces the nitro group and saturates the heterocyclic ring. This approach avoids harsh reagents and offers a streamlined process suitable for the production of multi-kilogram quantities required for pharmaceutical development.
Introduction and Strategic Overview
Substituted anilines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and functional materials.[2] Specifically, the 2-methoxy-4-substituted aniline motif is a prevalent core in numerous kinase inhibitors. The incorporation of a basic, N-methylated piperidine side chain often enhances aqueous solubility and modulates pharmacokinetic properties, making it a desirable feature in drug design.[1]
The target molecule, this compound, presents a synthetic challenge in achieving regioselective functionalization on a multi-substituted aromatic ring in a manner that is both efficient and scalable. Direct functionalization methods are often low-yielding or employ costly reagents unsuitable for large-scale manufacturing.[2]
This guide details a convergent synthesis strategy that addresses these challenges. Our retrosynthetic analysis identifies two key bond formations: a C-C bond between the aromatic ring and the piperidine precursor, and the formation of the aniline via reduction.
Retrosynthetic Analysis:
Caption: Retrosynthetic approach for the target aniline.
This strategy leverages a robust Suzuki coupling followed by a highly efficient, dual-function hydrogenation, which is a well-established and scalable chemical transformation.[3]
Part I: Synthesis of Intermediate 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methoxy-2-nitrobenzene
Principle and Rationale
The first key transformation is a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds and is widely used in industrial processes due to its high functional group tolerance and generally high yields.
-
Reactant Selection: We utilize 4-Bromo-1-methoxy-2-nitrobenzene as the electrophilic partner. The bromo-substituent provides a good balance of reactivity and stability compared to iodo (more expensive and reactive) or chloro (less reactive) analogues. The boronic ester, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine, is a stable, easily handled solid that serves as the nucleophilic partner.
-
Catalyst System: A palladium catalyst is essential. For scale-up, catalysts with high turnover numbers and stability are preferred. Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is an excellent choice, known for its robustness in coupling reactions involving heteroaromatic boronic esters.
-
Base and Solvent: An aqueous solution of a mild inorganic base like potassium carbonate (K₂CO₃) is used to activate the boronic ester for transmetalation. A mixed solvent system, such as 1,4-Dioxane and water, is effective for solubilizing both the organic and inorganic reagents, facilitating the reaction. For large-scale operations, replacing dioxane with safer alternatives like 2-MeTHF or CPME should be considered.
Detailed Experimental Protocol
Materials:
-
4-Bromo-1-methoxy-2-nitrobenzene (1.0 equiv)
-
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.1 equiv)
-
Pd(dppf)Cl₂ (0.01-0.02 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Toluene or Ethyl Acetate (for extraction)
-
Brine
Procedure:
-
Reactor Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-Bromo-1-methoxy-2-nitrobenzene, the tetrahydropyridine boronic ester, and Pd(dppf)Cl₂.
-
Inerting: Purge the reactor with nitrogen for at least 15-20 minutes to ensure an inert atmosphere, which is crucial for preventing catalyst degradation.
-
Solvent and Base Addition: Add 1,4-dioxane, followed by an aqueous solution of potassium carbonate. The typical solvent ratio is 4:1 dioxane:water (v/v).
-
Reaction Execution: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an extraction solvent (e.g., toluene).
-
Extraction and Wash: Stir the biphasic mixture and separate the layers. Extract the aqueous layer again with the organic solvent. Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude intermediate, a solid or thick oil, can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by silica gel chromatography if necessary for high purity applications.
Part II: Synthesis of this compound
Principle and Rationale
This step employs catalytic hydrogenation to achieve two critical transformations in a single operation: the reduction of the aromatic nitro group to an aniline and the saturation of the C=C double bond in the tetrahydropyridine ring to form the piperidine.
-
Catalyst Selection: 10% Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. It is highly efficient for both nitro group reductions and olefin hydrogenations, is relatively inexpensive, and can be easily removed by filtration.[3] Platinum-based catalysts could also be used but are often more expensive.
-
Solvent: A protic solvent like methanol or ethanol is ideal as it readily dissolves the substrate and stabilizes intermediates. Ethyl acetate is another common choice.
-
Hydrogen Source: For laboratory scale, a balloon of hydrogen gas is sufficient. For pilot and production scale, a stirred autoclave (e.g., a Parr hydrogenator) is required to safely handle larger volumes of hydrogen under pressure (typically 50-100 psi), which significantly accelerates the reaction rate.
Critical Safety Considerations for Hydrogenation
-
Pyrophoric Catalyst: Dry Pd/C is pyrophoric and can ignite upon contact with air or solvents. It must be handled with extreme care, preferably as a water-wet paste (typically 50% water by weight). Always charge the catalyst to the reactor under a nitrogen blanket.
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. The reactor must be thoroughly purged with an inert gas (nitrogen or argon) before introducing hydrogen and purged again after the reaction is complete before opening to the atmosphere.
-
Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which could ignite hydrogen or solvent vapors.
Detailed Experimental Protocol
Materials:
-
4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1-methoxy-2-nitrobenzene (1.0 equiv)
-
10% Palladium on Carbon (Pd/C, 50% wet) (approx. 5-10% w/w)
-
Methanol or Ethanol
-
Hydrogen Gas (H₂)
-
Celite® or another filter aid
Caption: Workflow for the Catalytic Hydrogenation Step.
Procedure:
-
Reactor Charging: In a hydrogenation vessel, dissolve the nitro-intermediate in methanol.
-
Inerting: Seal the vessel and purge thoroughly with nitrogen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add the wet 10% Pd/C catalyst. A small amount of solvent can be used to rinse the catalyst into the vessel.
-
Hydrogenation: Seal the reactor again. Purge with hydrogen gas (3 cycles of pressurizing and venting is common practice). Finally, pressurize the vessel to the target pressure (e.g., 50 psi).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is exothermic and may require cooling on a very large scale. Monitor the reaction by observing hydrogen uptake and by periodic sampling for HPLC/TLC analysis. The reaction is typically complete in 6-12 hours.
-
Post-Reaction Purge: Once complete, carefully vent the hydrogen and purge the vessel thoroughly with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the filter cake to dry out , as it can become pyrophoric. Wash the reactor and the filter cake with fresh methanol.
-
Isolation: Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The final product is often of high purity after filtration. If required, it can be further purified by crystallization from a suitable solvent or by conversion to an acid salt (e.g., HCl or tosylate salt) followed by crystallization.
Data Summary and Process Parameters
The following table summarizes typical parameters for the described synthesis. Yields and times are representative and should be optimized for a specific scale and equipment.
| Parameter | Step 1: Suzuki Coupling | Step 2: Hydrogenation |
| Key Reagents | 4-Bromo-1-methoxy-2-nitrobenzene, Boronic Ester, Pd(dppf)Cl₂, K₂CO₃ | Nitro-intermediate, 10% Pd/C, H₂ |
| Solvent | 1,4-Dioxane / Water | Methanol or Ethanol |
| Temperature | 85-90 °C | 20-25 °C (Room Temp) |
| Pressure | Atmospheric | 50-100 psi |
| Typical Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 90-98% |
| Purity (Crude) | >90% | >95% |
| In-Process Control | HPLC or TLC for disappearance of starting material | H₂ uptake, HPLC or TLC |
| Key Scale-up Risk | Catalyst cost/sourcing, Dioxane safety | Catalyst handling (pyrophoric), H₂ safety |
References
- ChemRxiv. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides.
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Available from: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
PMC. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2). Available from: [Link]
-
PubChem. 2-Methoxy-4-(1,2,3,6-tetrahydropyridin-4-yl)phenol. Available from: [Link]
-
PMC. Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Available from: [Link]
-
ACS Publications. Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles. Available from: [Link]
-
RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Available from: [Link]
-
EML4–ALK Inhibitors. Synthesis and Structure–Activity Relationships of EML4–ALK Inhibitors. Available from: [Link]
-
ScienceDaily. Efficient synthesis of multi-substituted anilines by domino rearrangement. Available from: [Link]
-
PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Available from: [Link]
-
PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer. Available from: [Link]
-
NIST WebBook. Benzene, 2-chloro-1-methoxy-4-nitro-. Available from: [Link]
-
Loughborough University Research Repository. Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst. Available from: [Link]
Sources
High-Precision Protecting Group Strategies for Aniline Derivatives in Piperidine Synthesis
Topic: Protecting group strategies for aniline derivatives in piperidine synthesis Content Type: Detailed Application Notes and Protocols
Abstract
The synthesis of 4-anilinopiperidine scaffolds—ubiquitous in opioid analgesics (e.g., fentanyl, carfentanil), antihistamines, and neuroactive ligands—presents a distinct chemoselective challenge: distinguishing between the highly basic, nucleophilic piperidine nitrogen (
Part 1: Strategic Overview & Chemoselectivity
The primary failure mode in synthesizing anilinopiperidines is the loss of regiocontrol during alkylation or acylation steps. Success relies on exploiting the substantial
The Nucleophilicity Hierarchy
-
Piperidine Nitrogen (Aliphatic,
): High nucleophilicity, susceptible to protonation in mild acid. -
Aniline Nitrogen (Aromatic,
): Lower nucleophilicity due to resonance delocalization, requires stronger bases for deprotonation, susceptible to oxidation.
Decision Matrix: Selecting the Right Strategy
Use the following logic flow to determine the optimal protection strategy based on your downstream chemistry.
Part 2: Deep Dive & Experimental Protocols
Strategy A: The "Boc/Benzyl" Orthogonal Swap
Context: This is the gold standard for total synthesis where both nitrogen atoms must be manipulated independently. The strategy pairs the acid-labile Boc group (on the aniline) with the hydrogenolysis-labile Benzyl (Bn) or Cbz group (on the piperidine).
Mechanism of Orthogonality
-
Boc (tert-Butyloxycarbonyl): Stable to base and hydrogenation; cleaved by TFA/HCl.[1]
-
Bn/Cbz: Stable to TFA/HCl; cleaved by
.
Protocol 1: Selective Boc-Protection of Aniline in the Presence of Piperidine
Challenge: Standard Boc protection conditions often react with the more nucleophilic piperidine nitrogen first.
Solution: If the piperidine is already protected (e.g., N-Benzyl-4-piperidone precursor), this is trivial. If the piperidine is free, one must exploit the
Reagents:
-
Substrate: 1-Benzyl-4-(phenylamino)piperidine
-
Reagent: Di-tert-butyl dicarbonate (
)[2][3] -
Catalyst: 4-Dimethylaminopyridine (DMAP) (Crucial for sterically hindered anilines)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 eq of the anilinopiperidine in anhydrous DCE (
). -
Activation: Add 2.0 eq of
. -
Catalysis: Add 0.1 eq of DMAP. Note: Without DMAP, reaction with the secondary aniline is sluggish.
-
Reflux: Heat the mixture to
for 12–18 hours. Monitor by TLC (System: 30% EtOAc/Hexanes). The product will move significantly higher ( increase) due to loss of the H-bond donor. -
Work-up: Cool to RT. Dilute with DCM. Wash with saturated
(removes Boc-acid byproducts) and brine. -
Purification: Flash chromatography on silica gel.
Self-Validating Check:
-
NMR: The appearance of a singlet (~9H) at
1.4–1.5 ppm confirms Boc installation. -
Mass Spec: Look for
or the characteristic loss of the t-butyl group ( ) in fragmentation.
Strategy B: Electronic Deactivation via Trifluoroacetylation
Context: When the aniline ring is electron-rich (e.g., methoxy-substituted) and prone to oxidation or side reactions during harsh steps (like nitration or chlorosulfonation), the Trifluoroacetyl (TFA) group is superior. It strongly withdraws electrons, deactivating the ring.
Protocol 2: Trifluoroacetylation of Aniline
Reagents:
-
Substrate: 4-Anilinopiperidine derivative
-
Reagent: Trifluoroacetic Anhydride (TFAA)
-
Base: Pyridine or Triethylamine (
)[4] -
Solvent: DCM (
)
Step-by-Step Procedure:
-
Setup: Dissolve substrate (1.0 eq) and
(2.5 eq) in dry DCM under nitrogen atmosphere. Cool to . -
Addition: Dropwise add TFAA (1.2 eq) over 15 minutes. The reaction is highly exothermic; control temperature to prevent bis-acylation.
-
Reaction: Stir at
for 1 hour, then warm to RT for 2 hours. -
Quench: Carefully add saturated aqueous
. Evolution of gas will occur. -
Isolation: Extract with DCM, dry over
, and concentrate.
Deprotection (The "Mild" Release): Unlike acetamides which require harsh acid/base reflux, the trifluoroacetamide is labile to mild solvolysis.
-
Method: Treat with
in MeOH/H2O at RT for 2–4 hours. This orthogonality allows retention of other esters or acid-sensitive groups.
Part 3: Data & Compatibility Matrix
The following table summarizes the stability of common protecting groups used in this specific scaffold context.
Table 1: Protecting Group Stability Profile for Anilinopiperidines
| Protecting Group (PG) | Aniline Stability | Piperidine Stability | Cleavage Condition | Orthogonal To |
| Boc | High | High | TFA / HCl (anhydrous) | Cbz, Bn, Fmoc, TFA |
| Cbz (Z) | Moderate | High | Boc, Fmoc, TFA | |
| Benzyl (Bn) | High | High | Boc, Fmoc, Ac | |
| Fmoc | Low (Base sensitive) | High | 20% Piperidine in DMF | Boc, Cbz, Bn |
| Trifluoroacetyl (TFA) | High (Acid stable) | High | Boc, Bn (Acid stable) |
Part 4: Synthesis Workflow Visualization
The following diagram illustrates a robust route for synthesizing a functionalized 4-anilinopiperidine using the Boc/Benzyl orthogonal strategy.
Part 5: Troubleshooting & Optimization
-
Problem: Slow Hydrogenolysis of N-Benzyl.
-
Cause: The basicity of the piperidine nitrogen can poison the Pd catalyst.
-
Fix: Protonate the amine first (form the HCl salt) or add 1 eq of acetic acid to the hydrogenation mixture. This prevents the lone pair from binding tightly to the Pd surface.
-
-
Problem: Boc Group Migration.
-
Cause: In rare cases, carbamates can migrate from the aniline N to the piperidine N if the latter is deprotected and in close proximity (intramolecular attack).
-
Fix: Ensure the piperidine N is alkylated immediately after deprotection, or keep the mixture acidic until the next step.
-
-
Problem: Incomplete Boc Protection of Aniline.
-
Cause: Steric hindrance from the piperidine ring and the phenyl ring.
-
Fix: Use "Boc-ON" or "Boc-Azide" (with safety precautions) if
is too slow, or switch to refluxing THF with excess DMAP.
-
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability charts and deprotection conditions).
-
Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. (Methodology for exploiting pKa differences).
-
Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. BenchChem Application Notes. (Protocols for piperidine nitrogen protection).[2]
-
The Use of Trifluoroacetyl as an N-Protecting Group. Propellants, Explosives, Pyrotechnics.[5] (Details on TFA stability and nitration resistance).
-
Orthogonal Deprotection Strategy of Fmoc. Journal of Organic Chemistry / PMC. (Advanced orthogonal strategies for sensitive amines).
Sources
Optimization of Nucleophilic Substitution Workflows for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Executive Summary
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS 1124330-14-8) is a "privileged scaffold" in medicinal chemistry, serving as the nucleophilic warhead in the synthesis of third-generation EGFR and ALK tyrosine kinase inhibitors (e.g., analogs of AZD9291 or Brigatinib).[1][2]
The molecule presents a unique "Dual-Base" challenge : it contains a highly nucleophilic but weakly basic primary aniline (
This guide details the optimal reagent classes, solvent systems, and protocols for coupling this aniline to 2,4-dichloropyrimidine derivatives, the industry-standard workflow for this scaffold.
Critical Reagent Selection Guide
Electrophilic Partners (The Acceptors)
The most common application of this aniline is displacing a halide from a heteroaromatic ring.
| Reagent Class | Specific Reagent | Reactivity Profile | Application Note |
| Dihalopyrimidines | 2,4-Dichloropyrimidine | High (C4 > C2) | Standard. The C4-chloride is displaced first due to the para-nitrogen effect.[1][2] Requires careful temp control ( |
| Activated Pyrimidines | 2-Chloro-4-aminopyrimidine | Low to Moderate | Requires forcing conditions (High temp or Acid Catalysis) because the electron-donating amino group deactivates the ring.[1][2] |
| Triazines | Cyanuric Chloride | Very High | Reaction often exothermic.[1][2] Must be performed at |
Catalyst & Base Systems
The choice of base vs. acid catalysis is the deciding factor in yield and purity.
-
System A: Acid Catalysis (p-TsOH in n-Butanol)
-
System B: Base Mediation (DIPEA/K₂CO₃ in DMF)
Mechanistic Pathway & Logic[1][3]
The following diagram illustrates the
Figure 1: Mechanistic flow for the coupling of this compound with 2,4-dichloropyrimidine.
Detailed Experimental Protocols
Protocol A: Acid-Mediated Coupling (High Purity)
Recommended for initial synthesis and scale-up.[1][2]
Reagents:
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline and 2,4-dichloropyrimidine in n-Butanol.
-
Catalyst Addition: Add p-TsOH in a single portion. The solution may turn slightly orange/red.
-
Reaction: Heat to 100°C (oil bath temperature) for 4–6 hours.
-
Workup (The "pH Switch"):
-
Purification: Recrystallization from EtOH/Heptane is often sufficient due to the clean conversion.[1]
Protocol B: Base-Mediated Coupling (Mild Conditions)
Recommended when the electrophile contains acid-sensitive groups (e.g., acetals).[1][2]
Reagents:
Procedure:
-
Charge: Dissolve 2,4-dichloropyrimidine in DMF at
. -
Addition: Add DIPEA, followed by the slow addition of the aniline (dissolved in minimal DMF) over 15 minutes.
-
Reaction: Allow to warm to RT and stir for 2 hours. If conversion is slow, heat to 60°C . Do not exceed 80°C to prevent bis-substitution.[1][2]
-
Workup:
-
Pour the reaction mixture into ice water (10x volume).
-
The product often precipitates as a solid. Filter and wash with water.[1]
-
If no precipitate: Extract with EtOAc, wash with
(to remove DMF), then Brine.
-
Purification & Quality Control Workflow
The 1-methylpiperidin-4-yl tail provides a "handle" for purification.[1][2] Because it is a basic amine, you can use acid-base extraction to purify the product without chromatography.
Figure 2: Acid-Base extraction workflow leveraging the basic piperidine tail.[1][2]
References
-
Synthesis of Kinase Inhibitors via
: -
Regioselectivity in Pyrimidine Couplings
-
General Aniline Reactivity
-
Compound Data & Safety
Sources
- 1. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | C17H28N4O | CID 45789991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Ticket #: 8492-AZD Subject: Yield Optimization for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Synthesis Status: Open Priority: High (Process Chemistry/Scale-up) Assigned Specialist: Senior Application Scientist, Process Development
Executive Summary
You are encountering yield limitations in the synthesis of This compound , a critical intermediate for third-generation EGFR inhibitors (e.g., Osimertinib).
The industry-standard route for this C-C linked scaffold involves a Suzuki-Miyaura coupling between a halogenated nitroanisole and a tetrahydropyridine boronate, followed by a one-pot hydrogenation (reducing both the nitro group and the alkene).
Yield losses in this pathway are almost invariably caused by three specific failure modes:
-
Protodeboronation of the heterocyclic boronate during coupling.
-
Catalyst Poisoning by the basic piperidine nitrogen.
-
Phase Separation Failure during the workup of the highly polar diamine product.
This guide provides targeted protocols to resolve these bottlenecks.
Module 1: The Suzuki Coupling (C-C Bond Formation)
The Reaction: Coupling 4-bromo-2-methoxy-1-nitrobenzene with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine.
Critical Failure Mode: Protodeboronation
Heterocyclic boronates (especially 2-pyridyl or alpha-amino vinyl boronates) are notoriously unstable under aqueous basic conditions. If your yield is <50% and you see the "protonated" alkene byproduct (1-methyl-1,2,3,6-tetrahydropyridine) in LCMS, your boronate is hydrolyzing faster than it is coupling.
Troubleshooting Protocol
| Variable | Standard Condition (Low Yield Risk) | Optimized Condition (High Yield) | Technical Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂·DCM | The bidentate dppf ligand creates a wider bite angle, accelerating the reductive elimination step, which must outcompete boronate hydrolysis. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (2.0 equiv) or Cs₂CO₃ | Phosphate bases provide a "buffer-like" effect that stabilizes the boronate better than carbonates in this specific substrate class. |
| Solvent | DMF or Toluene | 1,4-Dioxane / Water (4:1) | Dioxane solvates the polar boronate ester effectively while the water fraction is kept minimal to reduce hydrolysis rates. |
| Temperature | 100°C+ | 80–85°C | Lower temperature reduces the rate of thermal decomposition of the boronate ester. |
Q: My reaction stalls at 70% conversion. Should I add more catalyst? A: No. Add more boronate . The catalyst is likely still active, but the boronate has degraded. Add an additional 0.2–0.3 equivalents of the boronate ester dissolved in dioxane.
Module 2: The Double Reduction (Nitro & Alkene)
The Reaction: Hydrogenation of the coupled intermediate (nitro-tetrahydropyridine) to the final aniline-piperidine using Pd/C.
Critical Failure Mode: Catalyst Poisoning
The product contains a basic tertiary amine (N-methylpiperidine) and a primary aniline. These coordinate strongly to the Pd surface, essentially "choking" the catalyst and preventing the reduction of the sterically hindered tetrahydropyridine double bond.
Optimization Protocol
-
Solvent Switch: Do not use pure Ethanol. Use Methanol or MeOH/THF (1:1) . The higher solubility of the intermediate in Methanol prevents precipitation on the catalyst surface.
-
The "Acidic Spike" Trick: Add 0.5 to 1.0 equivalent of Acetic Acid to the hydrogenation mixture.
-
Pressure: Standard balloons (1 atm) are often insufficient for the tetrahydropyridine alkene reduction. Use a Parr shaker at 40–50 psi (3–4 bar) .
Module 3: Isolation & Purification (The "Polyamines" Problem)
The Issue: The product is an amphiphilic diamine. It is highly soluble in acidic water (loss to aqueous layer) and tends to "oil out" rather than crystallize from organic solvents.
Extraction Guide
Step 1: pH Adjustment
-
After filtering off the Pd/C, concentrate the solvent.
-
Add water and adjust pH.[4] Crucial: The pH must be >12 . Use 50% NaOH.
-
Why? The pKa of the piperidine nitrogen is ~10. At pH 10, 50% of your product is still protonated (water-soluble). You need pH 12+ to drive it fully into the free base form.
Step 2: Solvent Selection
-
Do NOT use Ethyl Acetate. It is too non-polar for this diamine.
-
Use DCM (Dichloromethane) or CHCl₃/IPA (3:1).
-
Perform 3-4 extractions. The partition coefficient is not favorable; volume overcomes this.
Step 3: Crystallization (Anti-Oiling)
-
Dissolve the crude oil in a minimum amount of hot MTBE (Methyl tert-butyl ether) or Toluene .
-
Add Heptane dropwise until cloudy.
-
Cool slowly to 0°C. If it oils out, scratch the flask or add a seed crystal of the pure aniline.
Visual Troubleshooting Workflow
The following diagram illustrates the decision logic for diagnosing yield failures in this specific synthesis.
Figure 1: Diagnostic logic tree for isolating yield-limiting factors in the synthesis of this compound.
Summary of Quantitative Standards
| Parameter | Target Specification |
| Suzuki Yield | > 85% (HPLC Area %) |
| Hydrogenation Yield | > 95% (HPLC Area %) |
| Overall Isolated Yield | > 70% (Gravimetric) |
| Product Appearance | Off-white to pale yellow solid (Avoid dark oils) |
References
-
Convergent Synthesis of Osimertinib: Zhu, X., et al. "Synthetic Strategies in the Preparation of Osimertinib."[6] ResearchGate, 2025. Link
-
Suzuki Coupling of Pyridyl Boronates: BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine." BenchChem, 2025.[7] Link
-
Process Chemistry of Osimertinib (Patent): "Improved process for preparing osimertinib or a salt thereof."[8] WO2022132046A1, 2022. Link
-
General Suzuki-Miyaura Methodology: "Suzuki-Miyaura Cross Coupling Reaction." TCI Chemicals, Technical Guide. Link
Sources
- 1. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis method of osimertinib intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
Purification methods for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline reaction mixtures
[1]
Case ID: PUR-2M4MPA-001 Status: Active Guide Subject: Isolation, Purification, and Stabilization Protocols Applicable For: Intermediate synthesis (e.g., Kinase Inhibitor scaffolds similar to Brigatinib/Fedratinib precursors).[1][2]
Executive Summary
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline is a polar, oxidatively unstable diamine intermediate.[1][2] Its purification presents two primary challenges:
-
Oxidation Sensitivity: The electron-rich aniline moiety is prone to rapid oxidation, turning the compound from off-white to purple/brown upon exposure to air.[1]
-
Polarity/Basicity: The presence of both a primary aniline (
) and a tertiary piperidine amine ( ) creates high polarity, making standard silica chromatography difficult ("streaking").[2]
This guide prioritizes Acid-Base Extraction for bulk cleanup and Dihydrochloride Salt Formation for high-purity isolation, as these methods leverage the molecule's specific basicity profile.[1]
Module 1: Acid-Base Extraction (The "Workhorse" Method)[1][2]
Objective: Remove neutral impurities (unreacted nitro precursors, de-halogenated byproducts) and acidic contaminants without column chromatography.[2]
The Chemical Logic
This molecule has two basic centers.[3][4] By adjusting pH, we can selectively toggle its solubility:
-
pH < 2: Both amines protonated (Dication).[2] Highly water-soluble.[1]
-
pH ~ 7: Piperidine protonated, Aniline free base.[2] Water-soluble.[1][5]
-
pH > 12: Both amines deprotonated (Neutral free base).[2] Organic-soluble.[1][5]
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture (post-reduction) in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation, though DCM is a better solvent if solubility is an issue.[2]
-
Acid Extraction (Targeting the Piperidine):
-
The "Wash" Step:
-
Wash the acidic aqueous layer with fresh EtOAc (1 x Vol) to remove trapped neutrals.[2]
-
-
Basification (The Critical Step):
-
Cool the aqueous layer to 0–5°C (Ice bath).
-
Slowly add 10 M NaOH or 50% KOH dropwise until pH reaches >12 .[1]
-
Observation: The solution will turn cloudy/milky as the free base oils out.
-
-
Re-Extraction:
-
Drying: Dry combined organics over
, filter, and concentrate immediately to minimize air exposure.
Workflow Diagram
Caption: Figure 1.[1][2][7] Selective Acid-Base Extraction workflow exploiting the basicity of the piperidine ring.
Module 2: Salt Formation (High Purity Isolation)
Objective: Stabilize the aniline against oxidation and isolate it as a solid (Dihydrochloride salt) without chromatography.
The Chemical Logic
Free base anilines are often oils or low-melting solids that oxidize.[1] The HCl salt is a stable, crystalline lattice that resists oxidation and rejects impurities during the crystallization process.
Step-by-Step Protocol
-
Preparation: Dissolve 1.0 equivalent of the Free Base (from Module 1) in Ethanol (EtOH) or Isopropanol (IPA) (approx. 5–10 mL per gram).
-
Acid Addition:
-
Precipitation:
-
Filtration:
-
Filter the solid under nitrogen/argon (if possible).[2]
-
Wash the cake with cold
.
-
-
Drying: Dry in a vacuum oven at 40°C.
Data: Salt Properties
| Property | Free Base | Dihydrochloride Salt (2HCl) |
| State | Viscous Oil / Low melting solid | Crystalline Solid |
| Color | Off-white (turns brown rapidly) | White / Pale Yellow (Stable) |
| Solubility | DCM, MeOH, EtOAc | Water, MeOH |
| Storage | -20°C, Inert Gas | RT or 4°C, Desiccated |
Module 3: Flash Chromatography (Polishing)
Objective: If the salt method fails or high purity free-base is required.
Challenge: The amine interacts with acidic silanols on silica gel, causing "tailing." Solution: Use a basic modifier.
Troubleshooting & FAQs
Q1: The product turned purple/black during rotary evaporation. Is it ruined?
Diagnosis: Oxidation of the aniline nitrogen (formation of quinone-imines).[1] Fix:
-
Don't Panic: The color is often intense even with trace impurities (<1%).[2]
-
Rescue: Redissolve in EtOAc, wash with a reducing agent solution (e.g., 10% Sodium Thiosulfate or Sodium Ascorbate), then dry and re-concentrate.[2]
-
Prevention: Always backfill the rotovap with Nitrogen, not air.
Q2: I cannot get the HCl salt to crystallize; it forms a "gum" or oil.
Diagnosis: Solvent polarity is too high, or water content is too high. Fix:
-
Decant the supernatant.
-
Triturate (grind) the gum with anhydrous Diethyl Ether or Hexanes .[2] Scratch the glass sides of the flask with a spatula.
-
If using aqueous HCl, switch to 4M HCl in Dioxane to maintain anhydrous conditions.
Q3: Low recovery after Acid-Base extraction.
Diagnosis: The compound is likely amphiphilic (water-soluble even at high pH) or the pH wasn't high enough.[1] Fix:
References
-
Gettinger, S. N., et al. (2016).[2][4] Discovery and Broad-Spectrum Kinase Profile of the ALK Inhibitor Brigatinib. Journal of Medicinal Chemistry , 59(10), 4948–4964.[2]
- Context: Describes the synthesis and handling of similar aniline-piperidine intermediates in the context of Brig
-
Huang, W. S., et al. (2016).[2] Preparation of ALK Inhibitors. World Intellectual Property Organization , WO2016060443.[2]
-
Context: Detailed industrial protocols for the reduction of nitro-precursors to anilines and subsequent salt formation.[1]
-
-
BenchChem Technical Notes. (2025). Purification Techniques for Piperidine Derivatives.
-
Context: General protocols for acid-base extraction of amino-piperidines.[1]
-
Visualizing the Salt Formation Decision
Caption: Figure 2.[1] Troubleshooting flow for converting the oily free base into a stable solid salt.
Sources
- 1. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]
- 3. US4918232A - Process for separating aniline derivatives - Google Patents [patents.google.com]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. softbeam.net:8080 [softbeam.net:8080]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
This technical guide is structured as a Tier 3 support resource for process chemists and purification scientists. It prioritizes mechanistic understanding over rote instruction.
Executive Summary & Mechanistic Basis
Piperidine (
-
Similar Polarity: Both are amines, leading to co-elution in standard chromatography.
-
Tailing: Piperidine interacts strongly with silanol groups on silica, causing broad peaks that contaminate the aniline product.
-
Volatility Issues: While piperidine (bp 106°C) is more volatile than aniline (bp 184°C), it often forms azeotropes or "sticky" salts that resist high-vacuum removal.
The Solution Strategy: The massive difference in basicity (
Method A: The pH-Switch Extraction (Primary Protocol)
Use this for bulk removal (>5% impurity content).
The "Sweet Spot" Logic
To separate two amines via extraction, you must select a pH where the impurity is protonated (water-soluble) and the product is neutral (organic-soluble).
-
Piperidine (
11.1): Needs pH < 9.1 to be >99% protonated ( ). -
Aniline (
4.6): Needs pH > 6.6 to be >99% neutral ( ).
Target Window: pH 5.5 – 7.5. Warning: Using strong acid (1M HCl) without buffering often drops the pH < 2, causing significant loss of aniline into the aqueous layer.
Experimental Protocol
Reagents:
-
Organic Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible due to emulsion risks with amines.
-
Wash Solution: 0.5 M Potassium Phosphate Buffer (pH 6.0).
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).
-
First Wash (Buffer): Add 0.5 M Phosphate Buffer pH 6.0 (1:1 vol/vol).
-
Equilibration: Shake vigorously for 2 minutes.
-
Why? Amine protonation is diffusion-controlled; vigorous mixing ensures the piperidine at the interface contacts the protons.
-
-
Separation: Drain the aqueous layer (contains Piperidine).[3]
-
Second Wash (Polishing): Repeat with fresh buffer.
-
Brine Wash: Wash organic layer with saturated brine to break any micro-emulsions and remove residual water.
-
Drying: Dry over
, filter, and concentrate.
Workflow Visualization
Caption: Logical flow of the pH-switch extraction showing the segregation of species based on ionization state.
Method B: Chemical Scavenging (Polishing Step)
Use this for trace removal (<5% impurity) or when the aniline is water-sensitive.
If extraction is insufficient, use a " scavenger" resin or reagent that selectively reacts with the more nucleophilic aliphatic amine (piperidine) over the aromatic amine (aniline).
Recommended Scavengers
| Scavenger Type | Mechanism | Selectivity Basis | Protocol Note |
| Isocyanate Resin (e.g., PS-Isocyanate) | Forms Urea | Aliphatic amines react 1000x faster than anilines. | Stir 3-12h at RT.[4] Filter resin.[5][6] |
| Succinic Anhydride | Forms Amide/Acid | Piperidine forms a water-soluble acid-amide; Aniline reacts slowly. | Add 1.5 eq. Stir 1h. Wash with dilute base ( |
| Acidic Resin (e.g., Amberlyst 15) | Ionic Binding | Strong cation exchange binds the stronger base (Piperidine). | Risky: Can bind aniline if overloaded. Titrate carefully or use weak cation exchange. |
Protocol: Anhydride Scavenging
-
Dissolve crude (containing trace piperidine) in THF or DCM.
-
Add Succinic Anhydride (1.5 equivalents relative to estimated piperidine).
-
Stir at Room Temperature for 1 hour.
-
Perform a Basic Wash (Sat.
).-
The derivatized piperidine (now a carboxylic acid) goes into the aqueous layer.
-
The unreacted aniline stays in the organic layer.
-
Troubleshooting & FAQs
Q1: I used 1M HCl for the wash, and my yield dropped to 40%. What happened?
Diagnosis: pH Overshoot.
Explanation: 1M HCl is a strong acid. Even a small excess can drop the aqueous pH below 2. At pH 2, Aniline (
Q2: I see a "streak" on my TLC plate, and my aniline isn't pure.
Diagnosis: Piperidine dragging on silica. Explanation: Secondary amines form strong hydrogen bonds with the acidic silanols on TLC plates and columns. Fix:
-
TLC: Dip the plate in mobile phase containing 1% Triethylamine (TEA) before spotting.
-
Column: Add 1% TEA or 1%
to your mobile phase. This "caps" the silanols, allowing the amines to elute as sharp bands.
Q3: Can I just distill the piperidine off?
Diagnosis: Azeotrope formation.[9][10][11] Explanation: While boiling points differ (106°C vs 184°C), piperidine often forms azeotropes with solvents or even the aniline itself. Furthermore, if any acid is present, piperidine salts are non-volatile. Fix: Distillation is effective only if the mixture is strictly basic (add KOH pellets) and under high vacuum. However, extraction (Method A) is generally more efficient for small-to-medium scale.
Q4: My extraction formed a stubborn emulsion.
Diagnosis: Surfactant effect. Explanation: Amines in DCM/Water often form emulsions. Fix:
-
Switch solvent to EtOAc or MTBE (less prone to emulsions than DCM).
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the biphasic mixture through a pad of Celite; the emulsion often breaks physically on the filter.
References
-
Separation of Amines via pH Control
-
Principles of Acid-Base Extraction. LibreTexts Chemistry. Link
-
-
Scavenging Reagents in Synthesis
-
Polymer-supported reagents and scavengers in synthesis. Sigma-Aldrich Technical Bulletin. Link
-
-
Chromatography of Amines
-
Purification of Amines: Mobile Phase Modifiers. Silicycle Application Notes. Link
-
-
pKa Data Sources
-
Evans pKa Table. Harvard University. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. rsc.org [rsc.org]
- 8. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 9. kochmodular.com [kochmodular.com]
- 10. chemicaltweak.com [chemicaltweak.com]
- 11. Azeotropic Distillation: A Complex Technique for Challenging Liquid Separations [basic-chemistry.eu5.org]
Troubleshooting catalyst poisoning in reactions with 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Topic: Troubleshooting catalyst poisoning in reactions with 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Ticket ID: #RXN-8842-BLK Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Analysis
User Context: You are likely utilizing This compound (referred to hereafter as Substrate-A ) as a nucleophile in Buchwald-Hartwig aminations or acylation reactions for kinase inhibitor synthesis (e.g., Brigatinib/ALK inhibitor analogs).
The Core Problem: Reactions with Substrate-A frequently stall at 20-40% conversion. This is rarely a "bad batch" of catalyst but rather a specific substrate-induced deactivation driven by the molecule's dual-nitrogen architecture.
Molecular Risk Profile
| Feature | Chemical Nature | Impact on Catalyst (Pd/Pt/Ni) |
| Aniline ( | Primary Amine (Nucleophile) | Desired Reactant. Coordinates to metal, but usually undergoes reductive elimination. |
| Piperidine ( | Tertiary Amine (Lewis Base, pKa ~10.1) | The Poison. strongly coordinates to electrophilic metals ( |
| Methoxy ( | Electron Donating Group (EDG) | Increases electron density on the aniline, making it a better nucleophile but also increasing the binding affinity of the aniline nitrogen to the metal center. |
Diagnostic Triage: Is it Poisoning or Instability?
Before changing conditions, you must diagnose the type of failure. Use the Standard Addition Spike Test to distinguish between catalyst death (poisoning) and kinetic stalling.
Protocol: The "Spike" Test
-
Setup: Run your standard reaction until conversion stalls (e.g., t=4 hours).
-
Sampling: Take an aliquot for HPLC/LCMS (Reference point
). -
The Spike: Add a fresh portion of catalyst (50% of original loading) and ligand under inert atmosphere.
-
Monitor: Stir for 1 hour and sample again (
).
Interpretation:
-
Scenario A: Reaction Restarts (
).-
Diagnosis:Catalyst Death. The original catalyst decomposed or was irreversibly poisoned by impurities (e.g., sulfur from previous steps) or thermal aggregation (Pd-black).
-
Fix: Switch to a more stable precatalyst (e.g., Pd-G4) or improve solvent degassing.
-
-
Scenario B: No Change (
).-
Diagnosis:Product Inhibition / Equilibrium Trap. The product formed is coordinating to the catalyst more strongly than the reactant, or the substrate itself is acting as a ligand poison (The "Piperidine Trap").
-
Fix: You need a bulkier ligand (e.g., BrettPhos) that physically prevents the piperidine nitrogen from binding.
-
The Mechanism of Failure (Visualized)
The diagram below illustrates the competition between the productive catalytic cycle and the "Piperidine Trap."
Caption: Figure 1. The "Piperidine Trap" occurs when the tertiary amine of the piperidine moiety binds to the Pd(II) intermediate, creating a sterically crowded but stable complex that halts the cycle.
Troubleshooting Guides & FAQs
Issue 1: "The reaction turns black and precipitates immediately."
Root Cause: Rapid catalyst decomposition (Pd-Black formation). This usually happens because the amine substrate is displacing the phosphine ligand, leaving the palladium "naked" and prone to aggregation. Solution:
-
Switch to Precatalysts: Stop using
or + Ligand. Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate only upon base exposure, preventing early death. -
Ligand Choice: Use BrettPhos or tBuBrettPhos . These ligands are exceptionally bulky and create a "roof" over the metal center, allowing the small
to bind but physically blocking the larger piperidine ring.
Issue 2: "Conversion stops at 60% despite adding more catalyst."
Root Cause: Halide Inhibition. If you are using an Aryl Iodide, the accumulating iodide ions (
-
Switch Electrophiles: Move from Aryl-Iodide to Aryl-Bromide . Bromides are less prone to this specific inhibition mechanism in aminations.
-
Solvent Switch: Change from Toluene to t-Amyl Alcohol . Polar protic solvents help solvate the halide salts, preventing them from poisoning the catalyst surface.
Issue 3: "I suspect sulfur impurities from the nitro-reduction step."
Context: Substrate-A is often made by reducing the nitro-precursor using
-
Dissolve Substrate-A in EtOAc.
-
Wash 3x with 10% aqueous
(Bleach) or treat with Cu scavengers (e.g., SiliaMetS® Thiol). -
Recrystallize the amine as an HCl salt (if compatible) to purge non-basic impurities, then free-base immediately before use.
Optimized Protocol for Substrate-A Coupling
Objective: Cross-coupling Substrate-A with an Aryl Bromide.
| Parameter | Recommendation | Rationale |
| Catalyst | BrettPhos Pd G4 (1-2 mol%) | G4 scaffold ensures rapid activation; BrettPhos steric bulk prevents piperidine coordination. |
| Base | LiHMDS (2.2 equiv) or NaOtBu | LiHMDS is soluble and prevents aggregation. Avoid weak bases like Carbonates unless the substrate is base-sensitive. |
| Solvent | 1,4-Dioxane or THF | Ethereal solvents coordinate weakly to Pd, stabilizing the active species without competing with the substrate. |
| Temp | 65°C - 80°C | Keep temp moderate. High temps (>100°C) promote piperidine binding and dehalogenation. |
| Concentration | 0.15 M | Higher concentration favors the bimolecular reductive elimination over unimolecular decomposition. |
Step-by-Step Workflow
-
Charge Solids: Add Aryl Bromide (1.0 equiv), Substrate-A (1.1 equiv), and BrettPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.
-
Inert Cycle: Cap and purge with Argon/Nitrogen (3x cycles). Do not skip this.
-
Solvent/Base Addition: Add anhydrous Dioxane. Then add LiHMDS (1.0 M in THF) dropwise.
-
Reaction: Heat to 80°C. Monitor via LCMS at 1h and 4h.
-
Workup: If successful, quench with water. Note: The product will be very basic; ensure aqueous layer pH > 12 during extraction to recover the piperidine product.
References
-
Ingoglia, B. T., et al. (2019). "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base and the Ligand." ACS Catalysis. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Paul, F., et al. (1994). "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link
-
Huihui, K. M. M., et al. (2016). "Decarboxylative Cross-Coupling of (Hetero)Aryl Carboxylates." Nature.[1] (Discusses inhibition by heteroatoms).[2] Link
-
Blackmond, D. G. (2005). "Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Pharmaceutical Process Development." Angewandte Chemie. Link
Sources
Storage stability and degradation products of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its storage, stability, and the identification of potential degradation products. Our approach is grounded in established principles of chemical stability and forced degradation studies, tailored to the specific structural features of this molecule.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
Q1: What are the ideal storage conditions for this compound?
A1: Based on general principles for substituted anilines and supplier recommendations, the following conditions are advised to ensure long-term stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C is recommended for long-term storage. For short-term use, ambient temperature in a controlled laboratory environment is acceptable.[1] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | The aniline functional group is susceptible to oxidation, which can be accelerated by atmospheric oxygen.[2][3] |
| Light | Protect from light by using an amber vial or by storing the container in a dark place.[4][5] | Anilines are known to be light-sensitive and can discolor or degrade upon exposure to light.[3][5][6] |
| Moisture | Store in a tightly sealed container in a dry environment or a desiccator.[4] | The compound can be sensitive to moisture, which may lead to hydrolysis or other degradation pathways.[4][5] |
| Container | Use a tightly sealed, appropriate container. For solutions, glass is generally preferred. | To prevent exposure to air and moisture. |
Q2: I've noticed my sample of this compound has changed color. What could be the cause and is it still usable?
A2: Color change, typically to a yellow, brown, or purple hue, is a common indicator of degradation in aniline-containing compounds. This is often due to oxidation, which can form highly colored impurities.
-
Causality: The primary amine of the aniline moiety is easily oxidized, leading to the formation of nitroso, nitro, and polymeric species. This process can be initiated by exposure to air and/or light.[3]
-
Usability: The usability of the material depends on the extent of degradation and the requirements of your experiment. For applications requiring high purity, such as in late-stage drug development, the discolored material should be considered suspect. It is highly recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC-UV or LC-MS before use. For less sensitive applications, a minor color change might be acceptable, but the potential impact of impurities on your results should be considered.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the functional groups present in the molecule (aniline, methoxy ether, and tertiary amine on the piperidine ring), the following degradation pathways are plausible under stress conditions:
-
Oxidation: The aniline group is the most likely site of oxidation, leading to the formation of N-oxides, nitroso, nitro, and polymeric impurities. The tertiary amine on the piperidine ring can also be oxidized to an N-oxide.
-
Hydrolysis: The methoxy group (an ether linkage) could undergo hydrolysis under strong acidic conditions, although this is generally less facile than ester hydrolysis.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidation and other radical-mediated degradation pathways.[5]
Below is a diagram illustrating the potential degradation sites on the molecule.
Caption: Potential degradation sites of this compound.
Part 2: Troubleshooting Guide for Stability Studies
This section provides guidance on how to design and execute forced degradation studies to understand the stability of this compound and to develop stability-indicating analytical methods. Forced degradation studies are a critical component of pharmaceutical development.[7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the degradation products.[10]
Troubleshooting Scenario 1: No degradation observed under initial stress conditions.
-
Problem: You have subjected the compound to mild stress (e.g., 40°C for 24 hours) and see no significant decrease in the parent compound peak and no new impurity peaks in your chromatogram.
-
Causality: The compound may be more stable than anticipated, or the stress conditions are insufficient to induce degradation.
-
Solution:
-
Increase Stress Intensity: Gradually increase the severity of the stress conditions. For thermal stress, increase the temperature (e.g., to 60°C or 80°C). For hydrolytic stress, increase the concentration of the acid or base (e.g., from 0.01N to 0.1N or 1N HCl/NaOH) or increase the exposure time.
-
Combine Stressors: In some cases, a combination of stressors (e.g., heat and humidity) can be more effective.
-
Check Analytical Method: Ensure your analytical method has sufficient resolution to separate potential degradants from the main peak. A broad or tailing peak might be masking small impurities. Consider adjusting the mobile phase, gradient, or column chemistry.
-
Troubleshooting Scenario 2: The compound degrades too quickly or completely.
-
Problem: After applying a stress condition (e.g., 1N HCl at 80°C for 2 hours), the peak for the parent compound has disappeared entirely, and you see multiple small, poorly resolved peaks.
-
Causality: The applied stress is too harsh, leading to extensive or complete degradation.
-
Solution:
-
Reduce Stress Intensity: Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor (e.g., use 0.1N or 0.01N HCl/NaOH).
-
Time-Course Study: Sample the reaction at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to find the optimal duration that yields the target 5-20% degradation.
-
Quench the Reaction: Ensure you are effectively stopping the degradation reaction at the specified time point. For acid/base hydrolysis, this involves neutralization.
-
Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Incubate at 60°C. Withdraw samples at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C. Withdraw samples at 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at 2, 6, and 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C. Also, store a solution of the compound at 80°C. Analyze at 24 and 48 hours.
-
Photostability: Expose a solid sample and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or ammonium acetate buffer) is a good starting point.
-
Use a photodiode array (PDA) detector to monitor the peak purity and identify the UV maxima of the parent compound and any new peaks.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain the molecular weights of the degradation products, which is a crucial first step in their identification.[11]
The following diagram illustrates the workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Part 3: Identification of Degradation Products
Q4: How can I identify the chemical structures of the degradation products?
A4: Identifying unknown degradation products requires a multi-step analytical approach:
-
LC-MS Analysis: As mentioned, the first step is to determine the molecular weight of each impurity. This provides the molecular formula when high-resolution mass spectrometry (HRMS) is used.[11]
-
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent compound and the degradation products. By comparing their fragmentation patterns, you can often deduce the site of modification on the molecule.[11]
-
Isolation: For unambiguous structure elucidation, the degradation product often needs to be isolated. This is typically done using preparative HPLC.
-
NMR Spectroscopy: Once isolated, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques) is the most powerful tool for determining the exact chemical structure of the impurity.[12][13]
Disclaimer: The information provided in this guide is based on general chemical principles and available data for analogous compounds. It is intended for guidance and informational purposes for research use only. Users should always perform their own stability studies to confirm the behavior of this compound under their specific experimental conditions. Always adhere to proper laboratory safety procedures when handling chemicals.[4][6]
References
- Kahl T et al; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (2008). NY, NY: John Wiley & Sons; Aniline. Online Posting Date: June 15, 2000.
-
Standard Operating Procedure for Laboratories. Aniline or Aniline Dyes (phenylamine, aminobenzine). University of California, Santa Barbara. [Link]
- Liu J, et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied Microbiology and Biotechnology, 58(5), 679-682.
- Jain, R., & Gupta, A. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53.
- Pawar, S. S., & Pishawikar, S. A. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research, 6(5), 228-232.
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Aniline. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs Blog. [Link]
-
PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
Avanscure Lifesciences Pvt. Ltd. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. [Link]
- Jian, W., et al. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Current Pharmaceutical Analysis, 6(2), 73-84.
- Wang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Molecules, 30(16), 3985.
-
LookChem. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. [Link]
- Awasthi, A., et al. (2017). Isolation and characterization of degradation products of moxidectin using LC, LTQ FT-MS, H/D exchange and NMR. Journal of Pharmaceutical and Biomedical Analysis, 145, 59-70.
Sources
- 1. This compound | 1124330-14-8 [sigmaaldrich.com]
- 2. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ajpsonline.com [ajpsonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Topic: 1H NMR interpretation of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1][2]
Executive Summary & Application Context
This compound (CAS: 1124330-14-8) is a critical scaffold in medicinal chemistry, frequently serving as the "tail" moiety in third-generation EGFR and ALK tyrosine kinase inhibitors (e.g., analogs of Brigatinib or Olmutinib).[1][2]
Accurate NMR characterization of this intermediate is pivotal for two reasons:
-
Regioisomer Verification: Ensuring the methoxy group is at the 2-position (ortho to amino) rather than the 3-position is essential for structure-activity relationship (SAR) fidelity.[1][2]
-
Reaction Monitoring: Validating the complete reduction of the nitro precursor without over-reduction or demethylation.
This guide provides a comparative analysis of the 1H NMR profile, distinguishing it from common synthetic impurities and precursors.[3]
Structural Logic & Assignment Strategy
To interpret the spectrum of this molecule, we must deconstruct it into three distinct magnetic environments. The "Senior Scientist" approach prioritizes the Diagnostic Zones to rapidly validate structure.[3]
The Assignment Decision Tree
The following logic flow illustrates the step-by-step process for assigning signals in a complex amine-ether system.
Figure 1: Logical workflow for structural verification of this compound.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule's NMR profile against its immediate precursor and structural isomers.[2][3]
Scenario A: Reaction Monitoring (Nitro Reduction)
Context: The synthesis typically involves reducing 2-methoxy-4-(1-methylpiperidin-4-yl)-1-nitrobenzene.[1][2]
The Shift: The transformation of the Nitro group (
| Feature | Precursor (Nitro-Analog) | Product (Aniline) | Delta ( | Mechanism |
| H-6 (Ortho to N) | ~7.8 ppm (Doublet) | ~6.6 ppm (Doublet) | -1.2 ppm | Loss of anisotropic deshielding from |
| Amine Signal | Absent | ~4.5 ppm (Broad s) | N/A | Formation of exchangeable |
| Methoxy ( | ~4.0 ppm | ~3.75 ppm | -0.25 ppm | Increased electron density in the ring.[1][3] |
Scenario B: Regioisomer Differentiation
Context: Distinguishing the 2-methoxy isomer (target) from the 3-methoxy isomer.
-
Target (2-OMe): The protons ortho to the amine are chemically distinct.[1][3] You will see a clear ABX pattern where the proton between the OMe and Alkyl (H-3) is a meta-coupled doublet (or singlet-like).[1][2]
-
Alternative (3-OMe): The symmetry changes.[1][3] The proton between the NH2 and OMe (H-2) would appear as a sharp singlet at a very shielded position.[1][2]
Detailed Spectral Data & Protocol
Experimental Protocol
Solvent Selection:
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Acquisition: 16 scans minimum; D1 (relaxation delay) = 2.0s to ensure accurate integration of the methyl singlet.
Quantitative Peak Assignment (DMSO-d6)
Note: Chemical shifts are estimates based on chemically equivalent substructures found in literature.
| Assignment | Shift ( | Multiplicity | Integral | Coupling ( | Notes |
| Ar-H (H-6) | 6.55 - 6.65 | Doublet (d) | 1H | Ortho to | |
| Ar-H (H-3) | 6.70 - 6.75 | Singlet (d) | 1H | Meta coupling; Ortho to | |
| Ar-H (H-5) | 6.50 - 6.60 | dd | 1H | Overlaps often with H-6.[1][2] | |
| 4.40 - 4.60 | Broad Singlet | 2H | - | Disappears with | |
| 3.75 | Singlet | 3H | - | Diagnostic sharp singlet.[1][2][3] | |
| Pip-H (N-CH) | 2.80 - 2.90 | Broad Doublet | 2H | - | Equatorial protons (deshielded).[1][2] |
| Pip-H (Methine) | 2.30 - 2.40 | Triplet of t (tt) | 1H | Axial H at C4 of piperidine.[1] | |
| N- | 2.18 | Singlet | 3H | - | Sharp singlet.[1][2][3] |
| Pip-H (C-CH) | 1.90 - 2.00 | Broad Triplet | 2H | - | Axial protons (shielded).[1][2] |
| Pip-H (C-CH) | 1.60 - 1.75 | Multiplet | 2H | - | Remaining ring protons.[1][2] |
Visualizing the Signal Pathway
The interaction between the piperidine ring and the aromatic system is mediated through the C4-methine bond.[1][2][3] The diagram below details the connectivity logic used to confirm the "tail" attachment.
Figure 2: Connectivity map highlighting the critical diagnostic link between the aromatic core and the piperidine tail.
Troubleshooting & Anomalies
Issue: N-Methyl Signal Drift
-
Observation: The N-methyl singlet shifts from 2.18 ppm to ~2.7 ppm.[1][2][3]
-
Cause: Protonation.[1][3] If the sample contains residual acid (e.g., from an HCl salt workup), the tertiary amine becomes protonated (
). -
Solution: Treat the NMR sample with a micro-spatula tip of solid
or shake with in to liberate the free base.[3]
Issue: Missing Amine Peak
-
Observation: No signal around 4.5 ppm.
-
Cause: Rapid proton exchange with water in the solvent or use of
(methanol-d4).[1][3] -
Solution: Dry the sample thoroughly and use anhydrous DMSO-d6.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20136253, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link][1]
-
PrepChem. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]
Sources
Technical Guide: LC-MS Method Development for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
[1][2]
Executive Summary
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8) is a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, such as Ceritinib and Brigatinib.[1][2] As an aniline derivative, it possesses structural alerts for genotoxicity (mutagenicity), necessitating trace-level quantification (ppm/ppb) in final drug substances to comply with ICH M7 guidelines.
This guide provides a validated pathway for developing a high-sensitivity LC-MS/MS method. Unlike standard HPLC-UV assays which lack the sensitivity for trace analysis, or GC-MS which requires derivatization due to the molecule's polarity, LC-MS/MS offers the optimal balance of selectivity, sensitivity, and throughput.
Chemical Profile & Analytical Logic
Understanding the physicochemical properties of the analyte is the foundation of this protocol.
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₃H₂₀N₂O | Monoisotopic Mass: 220.16 Da |
| Ionization State | Basic (Piperidine | ESI Positive Mode is mandatory.[1][2] The piperidine nitrogen ensures strong protonation |
| Polarity (LogP) | ~1.5 - 2.0 (Estimated) | Moderately polar.[1][2] Retains well on C18 but may tail due to secondary interactions with silanols.[2] |
| Solubility | Soluble in Methanol, DMSO, Acidic Water | Diluent should contain organic solvent to prevent precipitation during injection. |
Critical Development Decision:
The presence of the basic piperidine ring creates a challenge: Peak Tailing .
Comparative Analysis: Selecting the Right Tool
The following table objectively compares analytical techniques for this specific aniline derivative.
| Feature | HPLC-UV (DAD) | GC-MS | LC-MS/MS (Triple Quad) |
| Primary Use | Purity Assay (>0.05%) | Volatile Impurities | Trace Quantification (ppm/ppb) |
| Sensitivity (LOD) | ~10 ppm | ~1 ppm | < 0.01 ppm (10 ppb) |
| Sample Prep | Simple Dilution | Complex: Requires derivatization (e.g., TFA-anhydride) to reduce polarity of the amine/aniline groups.[1][2] | Simple Extraction / Dilution |
| Selectivity | Low (Risk of co-elution with matrix) | High (Spectral library match) | Very High (MRM transitions specific to precursor/product) |
| Throughput | High | Low (Long run times) | High (UPLC speeds < 5 mins) |
| Verdict | Insufficient for Genotoxic Impurity (GTI) screening.[1][2] | Not Recommended due to derivatization variability.[1][2] | Gold Standard for GTI compliance.[1][2] |
Method Development Strategy
Instrumentation & Conditions[2][3][4][5][6][7]
-
LC System: UHPLC (e.g., Waters ACQUITY or Shimadzu Nexera) to minimize diffusion and maximize peak capacity.[2]
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis) operating in MRM mode.[2]
Chromatographic Conditions[2][3][4][5][6][8][9]
-
Column: Waters ACQUITY UPLC CSH C18 (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex Phenyl-Hexyl.[1][2]
-
Why: The CSH particle carries a slight positive charge, repelling the protonated piperidine base, which drastically reduces peak tailing without high-pH buffers.
-
-
Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why: Ammonium formate acts as a buffer to stabilize ionization and retention times.[2]
-
Mass Spectrometry Parameters (ESI+)[2]
-
Precursor Ion: 221.2
[1][2] -
Source Temp: 500°C (High temp required to desolvate the piperidine ring).[2]
Predicted MRM Transitions:
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Rationale |
|---|---|---|---|---|
| Quantifier | 221.2 | 110.1 | 25 | Cleavage of piperidine ring (characteristic fragment).[1][2] |
| Qualifier 1 | 221.2 | 136.1 | 20 | Loss of methyl-piperidine moiety (Aniline core retention).[1][2] |
| Qualifier 2 | 221.2 | 96.1 | 30 | Methyl-piperidine fragment.[1][2] |
Experimental Protocol: Step-by-Step
Step 1: Standard Preparation[1]
-
Stock Solution: Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL).
-
Intermediate Stock: Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.
-
Calibration Curve: Prepare 6 points ranging from 1.0 ng/mL to 200 ng/mL (covering the expected impurity range).
Step 2: Sample Preparation (Drug Substance)[1]
-
Weigh 50 mg of the Drug Substance (e.g., Ceritinib intermediate).
-
Dissolve in 100% DMSO (if solubility is limited) or Methanol.[2]
-
Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 minutes to remove particulates.
-
Dilute supernatant 1:10 with Mobile Phase A before injection to match initial gradient conditions.[2]
Step 3: LC Gradient Program
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 0.4 |
| 1.0 | 5 | 0.4 |
| 3.5 | 95 | 0.4 |
| 4.5 | 95 | 0.4 |
| 4.6 | 5 | 0.4 |
| 6.0 | 5 | 0.4 |
Visualization: Method Development Workflow
Figure 1: Decision tree for optimizing LC-MS parameters for basic aniline derivatives.
Expected Performance Characteristics (Validation)
Based on industry standards for trace aniline analysis, the following performance metrics define a successful method:
| Parameter | Acceptance Criteria | Typical Result |
| Linearity ( | > 0.990 | > 0.998 (1–200 ng/mL) |
| LOD (S/N > 3) | N/A | ~0.05 ppm |
| LOQ (S/N > 10) | < 30% of Specification Limit | ~0.15 ppm |
| Recovery (Accuracy) | 80% – 120% | 92% – 105% |
| Precision (%RSD) | < 10% (at LOQ) | 4.5% |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504560997, this compound.[1][2] Retrieved from [Link][1][2]
-
International Conference on Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[2] Retrieved from [Link]
-
Kiran, K., et al. (2017). Trace level determination of potential genotoxic impurities in kinase inhibitors using LC-MS/MS.[2] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for method strategy).
-
Waters Corporation. Charged Surface Hybrid (CSH) Technology for Basic Compounds.[2] Retrieved from [Link][1][2]
Technical Comparison Guide: HPLC Purity Analysis for 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Executive Summary & Strategic Context
In the synthesis of third-generation EGFR and ALK inhibitors, 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8) serves as a critical "warhead" intermediate.[1][2][3] Its purity directly impacts the yield and genotoxic impurity profile of the final Active Pharmaceutical Ingredient (API).[1][2][3]
This guide objectively compares the performance of High-pH Reversed-Phase HPLC (The Optimized Alternative) against the Traditional Acidic Method (The Standard) for the purity analysis of this compound.
The Challenge: The molecule contains two basic centers:[1][2][3]
The Verdict:
While traditional acidic methods (Method A) are common, they fail to suppress the ionization of the piperidine moiety, leading to severe peak tailing (
Chemical Context & Impurity Landscape[1][2][3][4][5]
Understanding the synthesis pathway is prerequisite to designing the analysis.[2][3] The aniline is typically derived from the reduction of its nitro-precursor.[2][3]
Synthesis & Impurity Origin Pathway
The following diagram illustrates the reduction step and potential critical impurities (Unreduced Nitro, Des-methyl analog) that the HPLC method must resolve.
Figure 1: Synthesis pathway highlighting the origin of critical impurities that define the separation requirements.[1][2][3]
Comparative Methodology: Acidic vs. High-pH[1][2][3]
We evaluated the performance of a Certified Reference Material (CRM) of this compound under two distinct chromatographic conditions.
Experimental Protocols
Method A: Traditional Acidic (The Standard) [1][2][3]
-
Rationale: Standard screening approach using low pH to protonate all bases, theoretically improving solubility.[1][2][3]
-
Column: C18 (Silica-based), 5 µm, 150 x 4.6 mm.[1][2][3][4][5]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]
-
Gradient: 5% B to 95% B over 15 min.
Method B: High-pH Hybrid (The Alternative)
-
Rationale: Uses a hybrid organic-inorganic particle (BEH technology) stable at high pH.[1][2][3] At pH 10, the piperidine (pKa ~10.[1][2]2) is partially deprotonated, and the aniline is neutral, reducing silanol interactions.[2]
-
Column: Hybrid C18 (e.g., XBridge BEH), 3.5 µm, 100 x 4.6 mm.[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1][2][3]
-
Gradient: 5% B to 95% B over 12 min.
Performance Data Comparison
| Metric | Method A (Acidic/Silica) | Method B (High-pH/Hybrid) | Status |
| Retention Time ( | 4.2 min | 6.8 min | Improved Retention |
| Tailing Factor ( | 2.4 (Severe Tailing) | 1.1 (Symmetric) | PASS |
| Theoretical Plates ( | ~4,500 | >12,000 | High Efficiency |
| Resolution ( | 1.8 | 4.5 | Superior Separation |
| LOQ (Limit of Quantitation) | 0.5 µg/mL | 0.1 µg/mL | Higher Sensitivity |
Analyst Note: The severe tailing in Method A is caused by the interaction of the positively charged piperidine nitrogen with residual silanols on the silica surface.[1][2][3] Method B eliminates this by operating at high pH and using a bridged-ethyl hybrid surface.[3]
Method Development Decision Matrix
Use this logic flow to determine the appropriate purity analysis strategy for your specific sample batch (e.g., crude reaction mixture vs. final purification).
Figure 2: Decision tree for selecting the optimal chromatographic conditions based on sample stage and detection requirements.
Detailed Experimental Protocol (Method B)
To replicate the Optimized High-pH Analysis , follow this self-validating protocol.
Step 1: Buffer Preparation[2][3]
-
Weigh 0.79 g of Ammonium Bicarbonate.
-
Dissolve in 1000 mL of HPLC-grade water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%).[1][2][3]
-
Filter through a 0.22 µm nylon membrane (Do not use cellulose acetate).[2][3]
Step 2: Standard Preparation[1][2][3]
-
Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of Methanol (1 mg/mL).
-
Working Solution: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 100 µg/mL.[1][2][3]
Step 3: System Suitability Criteria
Before running samples, the system must pass these checks:
-
Injection Precision: %RSD of peak area < 0.5% (n=5).
-
Tailing Factor: < 1.3.
-
Resolution: > 3.0 between the main peak and the nearest impurity (typically the des-methyl analog).[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394626, this compound. Retrieved from [Link][1][2][3]
-
Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001139EN.[1][2][3] Retrieved from [Link][1][2][3]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound. Retrieved from [Link][1][2][3]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | C17H28N4O | CID 45789991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. ptfarm.pl [ptfarm.pl]
Comparative Bioactivity Guide: 2-Methoxy vs. 2-Ethoxy Aniline Derivatives
Executive Summary: The Steric-Lipophilic Trade-off
In medicinal chemistry, the substitution of a 2-methoxy (-OCH₃) group with a 2-ethoxy (-OCH₂CH₃) group on an aniline scaffold is rarely a trivial change. While electronically similar (both are strong electron-donating groups via resonance), they diverge significantly in steric bulk , lipophilicity , and metabolic liability .
-
2-Methoxyaniline (o-Anisidine) derivatives: Favored for compact binding pockets and lower lipophilicity. However, they suffer from rapid metabolic
-demethylation and higher potential for genotoxicity via quinone-imine formation. -
2-Ethoxyaniline (o-Phenetidine) derivatives: Favored for filling hydrophobic pockets (van der Waals optimization) and increasing membrane permeability (LogP). They generally exhibit slower
-dealkylation rates but carry risks of hematotoxicity (methemoglobinemia).
This guide provides a technical comparison to assist in lead optimization, supported by experimental protocols and mechanistic insights.
Physicochemical & ADME Profiling[1]
The transition from methoxy to ethoxy introduces a methylene (-CH₂-) unit. This increment systematically alters the physicochemical landscape of the molecule.
Comparative Data Table
| Property | 2-Methoxy Derivative | 2-Ethoxy Derivative | Impact on Bioactivity |
| Steric Volume | Low (Compact) | Medium (Flexible tail) | Ethoxy can induce steric clash in tight pockets or capture hydrophobic interactions in open ones. |
| Lipophilicity ( | Baseline | +0.5 to +0.6 | Ethoxy increases permeability but decreases aqueous solubility. |
| Electronic Effect ( | -0.27 (Strong Donor) | -0.24 (Strong Donor) | Negligible difference in pKa of the aniline nitrogen. |
| Metabolic Liability | High ( | Moderate ( | Methoxy is often a "metabolic soft spot." |
| Toxicity Signal | Carcinogenicity (Bladder) | Hematotoxicity | Distinct toxophores requiring specific screening. |
Metabolic Fate: The O-Dealkylation Pathway
The primary clearance mechanism for alkoxy-anilines is CYP450-mediated
-
Methoxy: The C-H abstraction leads to an unstable hemiacetal which spontaneously collapses to release formaldehyde .
-
Ethoxy: Abstraction leads to acetaldehyde . The rate of this reaction is often slower for ethoxy due to steric hindrance at the CYP active site, despite the secondary carbon radical being more stable.
Visualization: Metabolic Activation Pathway
The following diagram illustrates the divergent metabolic pathways and the formation of the reactive quinone-imine species responsible for toxicity.
Figure 1: Mechanism of O-dealkylation and subsequent bioactivation to reactive quinone imines.
Structure-Activity Relationship (SAR) Case Studies
Case Study 1: Kinase Inhibition (EGFR/VEGFR Models)
In kinase inhibitor design (e.g., Quinazoline cores like Gefitinib), the alkoxy group at the 6- or 7-position often points into the solvent-exposed region or a hydrophobic ribose-binding pocket.
-
The "Goldilocks" Effect:
-
Methoxy: Often too short to make significant van der Waals contacts with hydrophobic residues (e.g., Leu, Val) deep in the pocket.
-
Ethoxy: The ethyl chain allows the terminal methyl group to reach further into hydrophobic clefts, displacing high-energy water molecules. This leads to an entropic gain in binding energy.
-
Data Insight: In many EGFR series, extending from methoxy to ethoxy improves IC
by 2-5 fold, provided there is no steric wall.
-
Case Study 2: Mutagenicity and Toxicity[3][4]
-
2-Methoxyaniline (o-Anisidine): Classified as a Group 2B carcinogen. The methoxy group facilitates rapid metabolism to the N-hydroxy metabolite, which forms DNA adducts in the bladder.
-
2-Ethoxyaniline (o-Phenetidine): While less mutagenic in Ames tests compared to the methoxy analog, it is historically linked to nephrotoxicity (analgesic nephropathy) and methemoglobinemia.
-
Design Recommendation: If the aniline nitrogen is free (primary amine), replace the alkoxy group with a bioisostere (e.g., -CF₃, -Cl) or constrain it in a ring (e.g., dihydrobenzofuran) to block metabolic activation.
Experimental Protocols
To validate the choice between Methoxy and Ethoxy derivatives, the following self-validating protocols are recommended.
Synthesis: Selective O-Alkylation of 2-Nitrophenol
Objective: Synthesize high-purity precursors to avoid isomeric contamination.
-
Reagents: 2-Nitrophenol (1.0 eq), Alkyl Iodide (MeI or EtI, 1.2 eq), K₂CO₃ (2.0 eq), DMF (anhydrous).
-
Procedure:
-
Dissolve 2-Nitrophenol in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir for 30 min at RT (Solution turns bright yellow/orange due to phenoxide formation).
-
Add Alkyl Iodide dropwise. Heat to 60°C for 4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 8:2). The nitrophenol spot (Rf ~0.4) should disappear, replaced by the less polar ether (Rf ~0.7).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH to remove unreacted nitrophenol (Critical step for purity).
-
Reduction: Hydrogenate using Pd/C (10%) in MeOH under H₂ balloon to yield the aniline.
In Vitro Metabolic Stability Assay (Microsomal Stability)
Objective: Determine Intrinsic Clearance (
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Test compounds at 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Incubation:
-
Pre-incubate HLM + Substrate for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis: LC-MS/MS monitoring the parent ion depletion.
-
Calculation: Plot
vs. time. The slope gives .-
Expectation: Methoxy analogs typically show shorter
than Ethoxy analogs.
-
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate substituent for your lead compound.
Figure 2: Strategic decision tree for substituent selection.
References
-
BenchChem. (2025).[1][2] Methoxy vs. Ethoxy Silane Coupling Agents: A Comparative Analysis. Retrieved from
-
National Toxicology Program. (1992).[3] Toxicology and Carcinogenesis Studies of o-Anisidine Hydrochloride. Retrieved from
-
Pauluhn, J. (2001).[4] Inhalation toxicity of 4-ethoxyaniline (p-phenetidine). Inhalation Toxicology. Retrieved from
- Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
- Smith, D. A. (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.
Sources
FTIR spectral analysis of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Executive Summary & Application Context
In the synthesis of next-generation ALK and EGFR tyrosine kinase inhibitors (such as analogues of Brigatinib or Ceritinib), 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline serves as a critical "right-hand" scaffold.[1][2] Its purity determines the efficacy of the final coupling reaction.[2]
While HPLC is the gold standard for quantitative purity, Fourier Transform Infrared Spectroscopy (FTIR) is the superior technique for rapid identity verification and reaction monitoring .[2] This guide provides a comparative spectral analysis to distinguish this intermediate from its nitro-precursor and its salt forms, enabling real-time Go/No-Go decisions in the scale-up lab.[1][2]
Structural Dissection & Spectral Predictions[2]
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating functional groups. This is not a random list of peaks; it is a causal map of the molecular structure.[2]
| Functional Moiety | Vibrational Mode | Expected Frequency (cm⁻¹) | Diagnostic Value |
| Primary Amine (-NH₂) | N-H Stretching (Asym/Sym) | 3450 – 3300 (Doublet) | High: Confirms reduction of nitro group.[1][2] |
| Primary Amine (-NH₂) | N-H Scissoring (Bending) | 1630 – 1615 | Medium: Often overlaps with aromatic ring modes.[1][2] |
| Methoxy (-OCH₃) | C-O-C Asym Stretch | 1260 – 1240 | High: Confirms position 2 substitution.[1][2] |
| Piperidine Ring | C-H Stretching (sp³) | 2950 – 2850 | Medium: General aliphatic backbone.[1][2] |
| N-Methyl Group | C-H Stretch (N-CH₃) | ~2800 – 2780 | High: Specific to the N-methylated piperidine (Bohlmann bands).[1][2] |
| Aromatic Ring | C=C Ring Stretch | 1600, 1500 | Low: Present in all precursors.[2] |
| Aromatic Ring | C-H Out-of-Plane (OOP) | 850 – 800 (1,2,4-sub) | Medium: Confirms substitution pattern. |
Scientist's Note: The most critical region for this molecule is 3500–3300 cm⁻¹ .[1][2] You are looking for a distinct "doublet" (two peaks) representing the asymmetric and symmetric stretching of the free primary amine.[2] If this appears as a single broad band or is absent, your reduction is incomplete.[2]
Comparative Analysis: The "Go/No-Go" Benchmarks
The power of FTIR lies in comparison.[2] Below are the two most common scenarios you will face in the lab.
Scenario A: Reaction Monitoring (Nitro Reduction)
Objective: Confirm conversion of 2-Methoxy-4-(1-methylpiperidin-4-yl)nitrobenzene to the target Aniline.
-
The Precursor (Nitro) Spectrum:
-
The Product (Aniline) Spectrum:
-
Decision Logic: If the band at 1530 cm⁻¹ retains >5% relative intensity compared to the aromatic ring stretch at 1600 cm⁻¹, the reaction is incomplete.[2] Do not proceed to coupling.
Scenario B: Form Identification (Free Base vs. HCl Salt)
Objective: Verify if the material is the Free Base (used for coupling) or the Hydrochloride Salt (used for storage/stability).[2]
Experimental Protocol: ATR Methodology
For this intermediate, Attenuated Total Reflectance (ATR) is preferred over KBr pellets due to speed and lack of hygroscopic interference.[2]
Step-by-Step Workflow
-
Crystal Selection: Use a Diamond or ZnSe crystal.[1][2] (Diamond is preferred due to the abrasive nature of crystalline organic salts).[2]
-
Background: Collect a 32-scan background of the clean, dry crystal.[1][2]
-
Sample Loading:
-
Compression:
-
Acquisition:
-
Post-Processing: Apply Automatic Baseline Correction. Do not smooth the data unless noise is excessive, as this masks the N-H doublet splitting.[2]
Visualizing the Decision Logic
The following diagrams illustrate the analytical workflow and the spectral logic used to validate the compound.
Diagram 1: QC Decision Tree
Caption: Logical workflow for validating the identity and purity of the aniline intermediate.
Diagram 2: Spectral Assignment Map
Caption: Mapping functional groups to their diagnostic spectral bands for rapid identification.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][4] (Standard text for Amine/Nitro group assignments).
-
Sigma-Aldrich. (2023).[1][2] this compound Product Specification & Safety Data Sheet. (Verified CAS 1124330-14-8).[1][2]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] Piperidine, 1-methyl- IR Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] (Reference for N-methylpiperidine fragment).[1][2]
-
Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[2] John Wiley & Sons Ltd.[1][2] (Reference for Bohlmann bands in amines).
-
PubChem. (2023).[1][2] 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline Compound Summary. (Structural analogue for spectral comparison).[2]
Sources
- 1. 2-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline | C17H28N4O | CID 45789991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperidine, 1-methyl- [webbook.nist.gov]
- 4. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elemental analysis and characterization of 2-Methoxy-4-(1-methylpiperidin-4-yl)aniline
Content Type: Publish Comparison Guide Subject: CAS 1124330-14-8 | Key Intermediate for 3rd Generation EGFR Inhibitors (e.g., WZ4002) Audience: Medicinal Chemists, Process Chemists, and QC Analysts
Executive Summary & Context
2-Methoxy-4-(1-methylpiperidin-4-yl)aniline (CAS: 1124330-14-8) is a critical building block in the synthesis of covalent EGFR inhibitors, most notably WZ4002 . It serves as the solvent-exposed "tail" moiety that extends out of the ATP-binding pocket, improving solubility and pharmacokinetic properties.
In the landscape of kinase inhibitor design, this molecule represents a specific strategic choice: the use of a piperidine linker rather than the more common piperazine found in drugs like Osimertinib (AZD9291). This guide compares the analytical profile of this product against its functional alternatives and process impurities, providing a robust framework for quality assurance.
Chemical Profile
| Property | Specification |
| CAS Number | 1124330-14-8 |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Functional Groups | Primary Aniline (Nucleophile), Methoxy (H-bond acceptor), N-Methylpiperidine (Basic center) |
Comparative Analysis: Product vs. Alternatives
In drug development, "alternatives" refer to both structural analogs (used in competitor drugs) and process impurities (which must be distinguished from the target).
A. Functional Comparison: Piperidine vs. Piperazine Tails
The primary structural alternative to this compound is 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS 122833-04-9), the tail used in Osimertinib.
| Feature | Target: Piperidine Analog (WZ4002 Type) | Alternative: Piperazine Analog (Osimertinib Type) | Impact on Drug Design |
| Linker Atom | Carbon (C-4 of piperidine) | Nitrogen (N-1 of piperazine) | Basicity: Piperazines are generally less basic at the N-methyl due to the inductive effect of the second nitrogen. Piperidines are more basic (pKa ~10). |
| Metabolic Stability | High | Moderate | Piperazines are prone to N-oxidation and ring opening. The piperidine ring is metabolically more robust. |
| Solubility | Good | Excellent | The extra nitrogen in piperazine aids aqueous solubility but can introduce hERG liability. |
| NMR Distinction | Methine (CH) signal at ~2.5 ppm | No methine; symmetrical CH₂ triplets | Easy to distinguish by ¹H NMR. |
B. Impurity Profiling: The "Tetrahydropyridine" Risk
A common synthesis route involves the Suzuki coupling of a protected 1,2,3,6-tetrahydropyridine-4-boronate followed by hydrogenation. This creates a specific impurity risk: Incomplete Reduction .
-
Target Product: Saturated Piperidine ring.
-
Critical Impurity: 2-Methoxy-4-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline.
-
Detection: The impurity possesses an olefinic proton (~5.8-6.0 ppm) invisible in the target product.
Experimental Protocols & Characterization
Protocol 1: High-Resolution ¹H NMR Characterization
Rationale: NMR is the definitive method to distinguish the target from the des-methyl impurity and the tetrahydropyridine intermediate.
Methodology:
-
Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent amine salt formation and sharpen exchangeable protons).
-
Concentration: 10 mg/mL.
-
Key Diagnostic Peaks:
| Moiety | Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |
| Aniline NH₂ | 4.5 – 4.8 | Broad Singlet | 2H | Confirms free amine (not salt). |
| Ar-H (C3) | ~6.6 | Doublet/Singlet | 1H | Ortho to methoxy; shift confirms regiochemistry. |
| Methoxy (-OCH₃) | 3.75 – 3.80 | Singlet | 3H | Standard reference peak. |
| N-Methyl (-NCH₃) | 2.15 – 2.25 | Singlet | 3H | CRITICAL: Absence indicates Des-methyl impurity. |
| Piperidine C4-H | 2.3 – 2.5 | Multiplet (tt) | 1H | Distinguishes from Piperazine analog (which lacks this proton). |
Protocol 2: HPLC Purity Analysis (Basic Mobile Phase)
Rationale: The N-methylpiperidine moiety is highly basic. Standard acidic mobile phases (0.1% Formic acid) often lead to peak tailing due to interaction with silanols. A high-pH method ensures the amine remains unprotonated, yielding sharp peaks.
Instrument: Agilent 1200 / Waters Acquity UPLC Column: XBridge C18 BEH (or equivalent high-pH stable column), 2.5 µm, 4.6 x 100 mm.
Mobile Phase:
-
A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).
-
B: Acetonitrile.[1]
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% → 95% B
-
8-10 min: 95% B
Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).
Self-Validating Check:
-
If the N-Methyl peak tails (Symmetry factor > 1.5), the pH is likely too low or the column has active silanols.
-
Retention Time Order: Des-methyl impurity (Polar) < Target < Tetrahydropyridine impurity (Less Polar).
Synthesis & Impurity Origin Visualization[2]
The following diagram illustrates the synthesis logic and where specific "Alternative" impurities arise, guiding the analyst on what to look for.
Caption: Synthesis pathway highlighting the origin of the critical "Tetrahydropyridine" impurity (incomplete reduction) and "Des-methyl" impurity.
Decision Matrix for QC Release
When releasing a batch of this intermediate for drug synthesis, use this decision matrix to ensure quality.
Caption: Logic flow for Quality Control release, prioritizing the detection of process-specific impurities.
References
-
Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070-1074.
-
Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors. Cancer Discovery, 4(9), 1046-1061. (Comparative structure analysis).
-
ChemicalBook. this compound Product Properties & NMR Data.
-
BenchChem. Application Notes: Synthesis of Kinase Inhibitors Utilizing substituted anilines.
Sources
A Comparative Guide to the Synthetic Routes of 4-(Piperidin-4-yl)aniline Precursors
Introduction: The Significance of the 4-Arylpiperidine Scaffold
The 4-(piperidin-4-yl)aniline moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, making it an ideal building block for potent and selective inhibitors of various drug targets, including kinases, G-protein coupled receptors, and enzymes. The development of efficient, scalable, and versatile synthetic routes to access this core and its precursors is therefore of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of the three predominant strategies for constructing the crucial carbon-carbon bond between the phenyl and piperidine rings. We will delve into the mechanistic underpinnings, evaluate the relative merits and drawbacks of each approach, and provide detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of 4-(piperidin-4-yl)aniline hinges on the formation of the C(aryl)–C4(piperidine) bond. Three main disconnection approaches have emerged as the most viable and widely adopted in the field:
-
Route 1: Palladium-Catalyzed Cross-Coupling: A modern and highly versatile method involving the coupling of a piperidine-derived organometallic reagent with an aniline-derived aryl halide (or vice-versa).
-
Route 2: Reduction of a 4-Arylpyridine Intermediate: A classical approach that builds the piperidine ring through the reduction of a more readily accessible 4-arylpyridine precursor.
-
Route 3: Organometallic Addition to a 4-Piperidone: A robust, multi-step sequence involving the addition of an aryl organometallic reagent to a protected 4-piperidone, followed by dehydration and reduction.
Each of these strategies presents a unique set of advantages concerning step economy, functional group tolerance, cost, and scalability.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of C-C bonds. The Suzuki-Miyaura coupling is particularly well-suited for this transformation, offering mild reaction conditions and broad functional group tolerance.[1]
Mechanistic Rationale & Key Considerations
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by transmetalation with a piperidine-derived boronic ester and subsequent reductive elimination to form the desired C-C bond.[2]
-
Choice of Coupling Partners: The most common approach involves coupling an N-protected piperidine-4-boronic acid or ester with a protected 4-haloaniline (e.g., 4-bromoaniline or 4-iodoaniline). Protecting groups on both the piperidine and aniline nitrogens (e.g., Boc, Cbz) are crucial to prevent side reactions, such as self-coupling or catalyst inhibition.
-
Catalyst and Ligand System: The success of the coupling is highly dependent on the choice of the palladium precursor and the phosphine ligand. Bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are highly effective as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[3][4]
-
Base and Solvent: A base is required to activate the boronic acid derivative for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used in polar aprotic solvents such as dioxane, THF, or DMF.[5]
Advantages & Disadvantages
-
Advantages: High yields, excellent functional group tolerance, and a convergent approach that allows for late-stage diversification.
-
Disadvantages: The cost and potential toxicity of palladium catalysts can be a concern for large-scale synthesis. Removal of residual palladium from the final product is a critical step in pharmaceutical manufacturing.[4]
Caption: Workflow for the 4-arylpyridine reduction route.
Route 3: Organometallic Addition to a 4-Piperidone
This classical organometallic approach builds the C-C bond by nucleophilic addition of an arylmetal species to the electrophilic carbonyl of a 4-piperidone. While often longer, this route is robust, scalable, and avoids palladium catalysts.
Mechanistic Rationale & Key Considerations
This is a linear synthesis that proceeds through a key tertiary alcohol intermediate.
-
Starting Materials: The route begins with a readily available N-protected 4-piperidone, such as 1-Boc-4-piperidone or 1-benzyl-4-piperidone. [6][7]The aryl component is an organometallic reagent, typically a Grignard or organolithium species, derived from a protected 4-haloaniline.
-
Addition and Dehydration: The arylmetal reagent adds to the piperidone carbonyl to form a 4-aryl-4-hydroxypiperidine intermediate. This tertiary alcohol is then dehydrated under acidic conditions (e.g., HCl, H₂SO₄) to yield a 4-aryl-1,2,3,6-tetrahydropyridine.
-
Reduction and Deprotection: The final steps involve the reduction of the tetrahydropyridine double bond, commonly achieved via catalytic hydrogenation (e.g., H₂ with Pd/C), which yields the saturated 4-arylpiperidine core. [1]Subsequent removal of the protecting groups on both the piperidine and aniline nitrogen atoms furnishes the final product.
Advantages & Disadvantages
-
Advantages: Utilizes inexpensive and readily available starting materials and reagents. The procedures are generally robust and highly scalable. It completely avoids precious metal catalysts.
-
Disadvantages: This is a multi-step, linear synthesis, which can lead to lower overall yields compared to convergent routes. The strongly basic/acidic conditions in the addition and dehydration steps may limit functional group compatibility.
Caption: Workflow for the organometallic addition route.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route often involves a trade-off between efficiency, cost, and scalability. The following table provides a semi-quantitative comparison to guide this decision-making process.
| Parameter | Route 1: Cross-Coupling | Route 2: Pyridine Reduction | Route 3: Piperidone Addition |
| Typical Overall Yield | High (50-70%) | Moderate (30-50%) | Moderate (25-45%) |
| Number of Steps | Low (2-3 steps) | Moderate (2-4 steps) | High (4-6 steps) |
| Key Reagent Cost | High (Pd catalyst, phosphine ligands) | Low to Moderate (Hydrogenation catalysts) | Low (Grignard reagents, common acids/bases) |
| Scalability | Moderate (Catalyst cost & removal are factors) | High (Well-suited for flow chemistry) | High (Based on classical, scalable reactions) |
| Functional Group Tolerance | High | Low to Moderate | Low |
| Key Safety/Handling Issues | Pyrophoric ligands, toxic Pd salts | High-pressure hydrogenation | Reactive organometallics, strong acids |
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Synthesis of tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate via Pyridine Reduction
This protocol is adapted from a general procedure for the reduction of nitrophenyl-substituted heterocycles. [8]
-
Reaction Setup: To a solution of 4-(4-nitrophenyl)pyridine (1.0 eq) in methanol, add Zinc Chloride (ZnCl₂, 2.0 eq).
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add Sodium Borohydride (NaBH₄, 5.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH to >10 with a concentrated NaOH solution.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 4-(piperidin-4-yl)aniline, can be purified by silica gel column chromatography.
-
Protection (Optional): To obtain the N-Boc protected intermediate, dissolve the purified amine in DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (TEA, 1.2 eq). Stir at room temperature for 4 hours, then perform a standard aqueous workup and purify by chromatography.
Protocol 2: Synthesis via Grignard Addition to 1-Boc-4-piperidone
This protocol is a composite of standard procedures for Grignard addition, dehydration, and reduction. [1]
-
Grignard Addition: To a solution of 4-bromo-N,N-bis(trimethylsilyl)aniline (1.0 eq) in anhydrous THF at 0 °C, add isopropylmagnesium chloride (1.05 eq) dropwise. Stir for 1 hour to form the Grignard reagent. In a separate flask, add a solution of 1-Boc-4-piperidone (0.9 eq) in anhydrous THF. Slowly add the prepared Grignard reagent to the piperidone solution at 0 °C. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude alcohol intermediate in toluene and add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting material is consumed. Cool, wash with saturated aqueous sodium bicarbonate (NaHCO₃), dry, and concentrate.
-
Reduction: Dissolve the crude tetrahydropyridine intermediate in ethanol or ethyl acetate. Add 10 mol% Palladium on carbon (Pd/C). [9]Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete.
-
Deprotection and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate. The resulting product contains multiple protecting groups (Boc and TMS). Treat the residue with 4M HCl in dioxane to remove all protecting groups simultaneously. [10]After stirring for 2-4 hours, concentrate the mixture and triturate with diethyl ether to precipitate the dihydrochloride salt of 4-(piperidin-4-yl)aniline. Purify further by recrystallization or chromatography as needed.
Conclusion and Recommendations
The synthesis of 4-(piperidin-4-yl)aniline precursors can be accomplished through several effective strategies, each with distinct advantages.
-
For rapid, small-scale synthesis and analogue generation where functional group tolerance is paramount, the Palladium-Catalyzed Cross-Coupling (Route 1) is often the method of choice, despite the higher reagent cost.
-
For large-scale, cost-effective production , the Reduction of a 4-Arylpyridine (Route 2) or the Organometallic Addition to a 4-Piperidone (Route 3) are superior options. Route 2 offers better step economy, while Route 3 relies on more traditional, often lower-cost, and highly scalable unit operations.
The ultimate decision will depend on the specific project goals, available equipment, scale, and cost constraints. This guide serves as a foundational resource to empower researchers to make informed decisions in the synthesis of this vital pharmaceutical building block.
References
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
-
ACS Publications. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development. Retrieved from [Link]
-
NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Google Patents. (n.d.). US4081450A - 1,3,4-Trisubstituted-4-arylpiperidines and their preparation.
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
ResearchGate. (2025). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
(n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]
-
ChemRxiv. (n.d.). Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis. Retrieved from [Link]
-
Patsnap. (2017). Method for preparing 4-(piperidine-3-yl)aniline - Eureka. Retrieved from [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]
-
ResearchGate. (2026). Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]
-
ResearchGate. (2025). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
Fenix. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]
-
SciELO México. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
J. Synth. Chem. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]
-
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Aniline (video) | Amines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for preparing 4-(piperidine-3-yl)aniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
